3-Cyano-2-iodobenzoic acid CAS 106589-22-4 properties
The following technical guide provides an in-depth analysis of 3-Cyano-2-iodobenzoic acid (CAS 106589-22-4) , a highly specialized orthogonal scaffold used in medicinal chemistry for the construction of polysubstituted a...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 3-Cyano-2-iodobenzoic acid (CAS 106589-22-4) , a highly specialized orthogonal scaffold used in medicinal chemistry for the construction of polysubstituted aromatic systems and heterocycles.[1][2]
3-Cyano-2-iodobenzoic acid represents a "privileged scaffold" in drug discovery due to its tri-orthogonal functionality . It possesses three distinct reactive handles—a carboxylic acid, an aryl iodide, and a nitrile—positioned contiguously (1,2,3-substitution pattern) on the benzene ring.[2] This unique arrangement allows for sequential, regioselective functionalization, making it an ideal precursor for:
Fused Heterocycles: Quinazolinones, isoindolinones, and phthalazines.
Biaryl Systems: Via metal-catalyzed cross-coupling (Suzuki, Sonogashira) at the iodine position.[2]
Peptidomimetics: As a conformationally constrained linker.
This guide details the physicochemical profile, synthetic pathways, and validated experimental protocols for utilizing this compound in high-value chemical transformations.[2][5]
Chemical Identity & Physicochemical Profile[1][2][3][6][7]
Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Calc.)
~2.5 (Acidic due to ortho-iodo and meta-cyano electron withdrawal)
Storage
2–8 °C, Inert atmosphere (Argon/Nitrogen), Light sensitive
Synthetic Routes & Production
The synthesis of 3-cyano-2-iodobenzoic acid is non-trivial due to the crowding of three functional groups.[1][2] The most authoritative route, referenced in foundational medicinal chemistry literature (J. Med. Chem. 1987), relies on Sandmeyer-type transformations to install the iodine or nitrile group with high regiocontrol.
Primary Route: Sandmeyer Iodination
This method is preferred for scale-up as it avoids the use of toxic cyanating agents in the final step and utilizes the stable anthranilic acid derivative.[2]
Precursor: 2-Amino-3-cyanobenzoic acid (or its methyl ester).[1][2]
Diazotization: The amino group at the 2-position is converted to a diazonium salt using sodium nitrite (
Iodination: The diazonium species is displaced by iodide using potassium iodide (
).
Hydrolysis (if Ester used): Mild saponification (
, ) yields the free acid.
Mechanism of Synthesis (Graphviz Visualization)
Figure 1: Synthetic pathway via Sandmeyer Iodination, ensuring correct positioning of the iodine atom relative to the cyano and carboxyl groups.[1][2]
Reactivity & Applications in Drug Development[5][6][7]
The core value of CAS 106589-22-4 lies in its orthogonal reactivity .[1][2] Researchers can manipulate one functional group while leaving the others intact.[2]
A. Chemoselectivity Profile[8]
Aryl Iodide (C-2): Most reactive handle.[2] Undergoes Pd-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) or halogen-lithium exchange.[1][2]
Carboxylic Acid (C-1): Standard amide coupling or esterification.[2] Can be used to anchor the molecule to a resin or scaffold before modifying the iodine.[2]
Nitrile (C-3): Least reactive under coupling conditions.[2] Can be hydrated to a primary amide, hydrolyzed to a di-acid (phthalic acid derivative), or reduced to a benzylamine.[2]
B. Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple an aryl boronic acid to the C-2 position, creating a biaryl scaffold while retaining the C-3 nitrile.[1][2]
Workup: Acidify carefully with 1N HCl to pH ~3 (to protonate the carboxylic acid). Extract with Ethyl Acetate.[6]
Purification: The product (a 3-cyano-2-arylbenzoic acid) is typically purified via reverse-phase HPLC or recrystallization.[1][2]
C. Downstream Scaffold Logic (Graphviz Visualization)
Figure 2: Divergent synthesis pathways.[2] The scaffold allows for sequential modification, enabling the construction of complex pharmaceutical libraries.[2]
Safety & Handling (SDS Summary)
While specific toxicological data for this intermediate is limited, it should be handled as a potent chemical irritant and potential sensitizer.
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
Incompatibility: Avoid strong oxidizing agents and strong bases (which may hydrolyze the nitrile).
Waste: Dispose of as halogenated organic waste.
References
Synthesis & Medicinal Application: Journal of Medicinal Chemistry, 1987 , 30(4), 658. (Describes the synthesis and utilization of 3-cyano-2-iodobenzoic acid derivatives in the context of bioactive pharmacophores). [1][2]
Sandmeyer Methodology: PrepChem, "Synthesis of 3-cyano-2,4,6-triiodobenzoic acid".[2] (Provides analogous experimental conditions for the iodination of anthranilic acid derivatives).
Suzuki Coupling Reviews: Chemical Reviews, 1995 , 95(7), 2457-2483.[2] (Foundational review on Palladium-catalyzed cross-coupling reactions involving aryl halides). [1][2]
3-Cyano-2-iodobenzoic Acid: Structural Dynamics, Reactivity, and Applications in Advanced Organic Synthesis
Executive Summary In the realm of modern medicinal chemistry and advanced organic synthesis, poly-functionalized aromatic building blocks are the cornerstone of efficient drug discovery. 3-Cyano-2-iodobenzoic acid (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of modern medicinal chemistry and advanced organic synthesis, poly-functionalized aromatic building blocks are the cornerstone of efficient drug discovery. 3-Cyano-2-iodobenzoic acid (CAS: 106589-22-4) stands out as a highly versatile, orthogonally reactive scaffold[1]. Featuring a carboxylic acid, an aryl iodide, and a nitrile group on a single benzene ring, this compound offers a unique topological arrangement that enables divergent synthetic pathways. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and field-proven experimental workflows.
Physicochemical Profiling & Structural Analysis
Understanding the physical parameters of 3-cyano-2-iodobenzoic acid is critical for predicting its behavior in various solvent systems and reaction conditions[2].
The reactivity of this molecule is dictated by the synergistic electronic effects of its substituents:
Steric Torsion: The van der Waals radius of the iodine atom (~1.98 Å) at the ortho position forces the adjacent carboxylic acid out of coplanarity with the aromatic ring. This steric clash minimizes resonance electron donation from the ring to the carbonyl, thereby increasing the acidity of the carboxyl proton.
Electron Deficiency: The cyano group (-C≡N) exerts strong inductive (-I) and resonance (-R) electron-withdrawing effects[1]. Combined with the electron-withdrawing nature of the carboxylic acid, the aromatic ring becomes highly electron-deficient. This significantly lowers the activation energy required for the oxidative addition of low-valent transition metals (e.g., Pd⁰) into the C-I bond.
Orthogonal Reactivity Pathways
The true value of 3-cyano-2-iodobenzoic acid lies in its capacity for orthogonal functionalization. Each functional group can be addressed independently without cross-reactivity, provided the correct catalytic systems are employed.
Logical reactivity map of 3-cyano-2-iodobenzoic acid's orthogonal functional groups.
Key Mechanistic Applications:
Hypervalent Iodine Generation: Oxidation of the aryl iodide yields a hypervalent iodine(III) species. The adjacent carboxylate acts as an internal nucleophile, coordinating to the electrophilic iodine center to form a stable 5-membered cyclic iodane (benziodoxolone). These reagents are highly sought after as mild, environmentally benign electrophilic group-transfer reagents.
Tandem Heterocycle Synthesis: Reduction of the cyano group to a primary amine immediately triggers an intramolecular cyclization with the adjacent carboxylic acid, yielding thermodynamically stable isoindolin-1-one (lactam) scaffolds—a privileged structure in neuro-active drug discovery.
To demonstrate the utility of the aryl iodide, the following protocol details a self-validating Suzuki-Miyaura cross-coupling. This method is designed to ensure high fidelity and yield by leveraging the intrinsic physicochemical properties of the substrate.
Step-by-step workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling protocol.
Step-by-Step Methodology & Causality
Step 1: Reagent Preparation
Action: Add 3-cyano-2-iodobenzoic acid (1.0 mmol, 273 mg)[2] and the desired arylboronic acid (1.2 mmol) to an oven-dried Schlenk flask.
Causality: A 20% molar excess of the boronic acid is utilized to mathematically compensate for competitive protodeboronation, a common side reaction in aqueous basic media.
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which is a strict geometric requirement for the final reductive elimination step. K₂CO₃ serves a dual purpose: it deprotonates the carboxylic acid (enhancing solubility) and coordinates with the boronic acid to form a reactive, electron-rich boronate complex.
Step 3: Degassing & Solvent Addition
Action: Add a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v, 10 mL). Subject the flask to three freeze-pump-thaw cycles.
Causality: Dissolved oxygen rapidly quenches the active Pd⁰ species and promotes the oxidative homocoupling of the boronic acid. Rigorous degassing ensures catalyst longevity.
Step 4: Reaction & Self-Validation
Action: Heat the mixture to 80 °C for 12 hours under an argon atmosphere.
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) + 1% AcOH system. The starting material is highly UV-active. The reaction is deemed complete when the starting material spot disappears, validating the total consumption of the aryl iodide.
Step 5: Workup & Intrinsic Purification
Action: Cool the mixture to room temperature, dilute with 20 mL of water, and wash with ethyl acetate (15 mL). Discard the organic layer.
Causality: The desired coupled product exists as a water-soluble potassium carboxylate salt. Washing with organic solvent removes the Pd catalyst, phosphine ligands, and any homocoupled boronic acid byproducts, leaving the product isolated in the aqueous phase.
Action: Acidify the aqueous layer dropwise with 1M HCl until pH 2 is reached.
Self-Validation: Upon reaching the pKa threshold of the carboxylic acid, the molecule becomes fully protonated and electrically neutral. This triggers an immediate, visually confirming precipitation of the coupled product as a solid, serving as a self-validating endpoint for the isolation phase. Filter and dry under vacuum.
Conclusion
3-Cyano-2-iodobenzoic acid is far more than a simple aromatic halide; it is a meticulously balanced system of electronic withdrawal and steric tension. By understanding the causality behind its functional group interactions, researchers can leverage this building block to streamline the synthesis of complex APIs, novel heterocycles, and advanced hypervalent iodine reagents.
Introduction: The Strategic Importance of Halogenated Scaffolds
An In-Depth Technical Guide to 3-Cyano-2-iodobenzoic Acid: A Versatile Building Block in Modern Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms onto aromatic sc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 3-Cyano-2-iodobenzoic Acid: A Versatile Building Block in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms onto aromatic scaffolds is a cornerstone of rational drug design. Among these, iodinated benzoic acids represent a particularly valuable class of intermediates due to the unique reactivity of the carbon-iodine bond. This guide provides a comprehensive technical overview of 3-Cyano-2-iodobenzoic acid, a multifunctional building block for researchers, scientists, and drug development professionals. We will explore its fundamental properties, synthesis, and critical applications, with an emphasis on the chemical logic that drives its utility in the synthesis of complex pharmaceutical agents. The presence of three distinct functional groups—a carboxylic acid, a nitrile, and an iodine atom—on a single phenyl ring makes this compound a highly versatile platform for generating molecular diversity.
Physicochemical and Structural Characteristics
A precise understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis. 3-Cyano-2-iodobenzoic acid is a solid, typically appearing as a powder.[1] Its key identifiers and properties are summarized below, providing the foundational data required for experimental design, reaction stoichiometry, and safety assessments.
The synthesis of 3-Cyano-2-iodobenzoic acid typically leverages the Sandmeyer reaction, a robust and well-established method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. This approach offers high yields and functional group tolerance. The logical starting material is 2-amino-3-cyanobenzoic acid.
Experimental Protocol: Synthesis via Diazotization-Sandmeyer Reaction
Diazotization: 2-amino-3-cyanobenzoic acid is suspended in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. The low temperature is critical to ensure the stability of the resulting diazonium salt. A solution of sodium nitrite (NaNO₂) in water is then added dropwise. The nitrous acid, formed in situ, reacts with the primary amine to form the diazonium salt. The causality here is the electrophilic attack of the nitrosonium ion on the amine nitrogen.
Iodination (Sandmeyer Reaction): In a separate vessel, a solution of potassium iodide (KI) in water is prepared. The cold diazonium salt solution is then added slowly to the KI solution. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), and it is displaced by the iodide ion (I⁻). This step does not require a copper catalyst, unlike the corresponding cyanation or chlorination reactions, because iodide itself is a strong enough nucleophile to react with the diazonium salt.
Work-up and Purification: Upon completion of the reaction (indicated by the cessation of nitrogen evolution), the reaction mixture is warmed to room temperature to ensure full decomposition of any remaining diazonium salt. The crude product precipitates from the aqueous solution. It is then collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity 3-Cyano-2-iodobenzoic acid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-Cyano-2-iodobenzoic acid.
Applications in Drug Development: A Trifunctional Linchpin
The power of 3-Cyano-2-iodobenzoic acid lies in the orthogonal reactivity of its three functional groups. This allows for sequential and selective chemical modifications, making it a valuable scaffold in combinatorial chemistry and lead optimization. Iodinated benzoic acids are well-established precursors and intermediates in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[7][8]
The Carbon-Iodine Bond (C-I): The iodine at the 2-position is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This is the most powerful feature of this building block, enabling the direct connection of the benzoic acid core to other complex fragments, a common strategy in building drug candidates.[8] For instance, a Suzuki coupling can introduce a new aryl or heteroaryl group, fundamentally altering the molecule's steric and electronic properties.
The Carboxylic Acid (-COOH): This group is a classic handle for forming amide bonds, which are prevalent in pharmaceuticals. It can be readily coupled with a diverse library of amines using standard peptide coupling reagents (e.g., EDC, HATU) to generate extensive libraries of drug-like molecules. It also serves as a key site for improving pharmacokinetic properties, such as solubility.
The Nitrile Group (-C≡N): The cyano group is a versatile functional group. It is a bioisostere for other groups, such as a carboxylate or a halogen, and can participate in hydrogen bonding. Chemically, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, which is another common functional group in medicinal chemistry, often used as a carboxylic acid bioisostere.
Solubility Profile and Thermodynamic Characterization of 3-Cyano-2-iodobenzoic Acid
The solubility of 3-Cyano-2-iodobenzoic acid (CAS: 106589-22-4) is a critical physicochemical parameter governing its isolation, purification, and utility as a scaffold in medicinal chemistry. As a key intermediate—often...
Author: BenchChem Technical Support Team. Date: March 2026
The solubility of 3-Cyano-2-iodobenzoic acid (CAS: 106589-22-4) is a critical physicochemical parameter governing its isolation, purification, and utility as a scaffold in medicinal chemistry. As a key intermediate—often utilized in the synthesis of fused heterocycles and hypervalent iodine reagents—its solubility profile is dictated by the interplay between its polar carboxyl/cyano groups and the lipophilic, polarizable iodine atom.
This technical guide provides a comprehensive framework for understanding, measuring, and modeling the solubility of this compound. Given that specific mole-fraction solubility tables are not standardized in open literature for this specific derivative, this guide functions as a definitive protocol for researchers to generate valid data and design efficient crystallization processes.
To predict solvent compatibility, one must analyze the molecular interaction sites of 3-Cyano-2-iodobenzoic acid.
Carboxylic Acid (-COOH): Acts as both a hydrogen bond donor and acceptor. It drives solubility in protic solvents (Methanol, Ethanol) and allows for pH-dependent solubility in water (soluble as a carboxylate salt at pH > 5).
Cyano Group (-CN): A strong dipole that enhances solubility in polar aprotic solvents (Acetonitrile, DMSO, DMF).
Iodine Atom (-I): A large, lipophilic, and polarizable halogen. It decreases water solubility compared to the parent benzoic acid but enhances solubility in chlorinated solvents (Dichloromethane, Chloroform) and aromatic hydrocarbons due to dispersion forces.
For pharmaceutical applications, "visual" solubility is insufficient. The following Isothermal Saturation Method is the gold standard for generating thermodynamic data suitable for the Apelblat model.
Materials & Setup[1][2][3]
Solute: 3-Cyano-2-iodobenzoic acid (Purity ≥ 99.0% by HPLC).
Equipment: Double-jacketed glass vessel (50 mL), Thermostatic water bath (± 0.05 K), Magnetic stirrer, 0.45 µm PTFE syringe filters.
Workflow Diagram
Figure 1: Isothermal saturation workflow for determining mole fraction solubility.
Step-by-Step Procedure
Preparation: Add excess 3-Cyano-2-iodobenzoic acid to 20 mL of the selected solvent in the jacketed vessel.
Equilibration: Stir the suspension at the target temperature (e.g., 278.15 K to 323.15 K) for at least 24 hours. Ensure a solid phase remains present (saturated solution).[1]
Settling: Stop stirring and allow the phases to separate for 1 hour while maintaining temperature.
Sampling: Withdraw 2 mL of the supernatant using a pre-warmed syringe to prevent premature crystallization.
Filtration: Filter immediately through a 0.45 µm membrane.
Quantification:
Gravimetric: Evaporate a known mass of filtrate to dryness and weigh the residue.
HPLC: Dilute the filtrate with mobile phase and analyze (UV detection at ~230 nm).
Thermodynamic Modeling & Data Analysis
To design a crystallization process, experimental data points must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating solubility with temperature.
The Modified Apelblat Model
This semi-empirical model relates the mole fraction solubility (
) to the absolute temperature ():
: Mole fraction solubility of 3-Cyano-2-iodobenzoic acid.
: Absolute temperature (Kelvin).
: Empirical model parameters derived from regression analysis.
Thermodynamic Parameters Calculation
Using the Van't Hoff analysis, the dissolution enthalpy (
), entropy (), and Gibbs energy () are calculated:
Enthalpy:
Gibbs Energy:
Entropy:
Interpretation for Process Design:
Positive
: Endothermic dissolution. Solubility increases with temperature (typical for this compound).
Process Implication: A cooling crystallization strategy is viable.
Process Application: Purification & Crystallization
Based on the qualitative solubility trends of iodobenzoic acid derivatives, the following purification strategies are recommended.
Solvent Selection Table
Solvent System
Solubility Behavior
Process Application
Ethanol / Methanol
High (Temp. dependent)
Primary solvent for cooling crystallization.
Water (pH < 3)
Very Low (Insoluble)
Anti-solvent to induce precipitation.
Water (pH > 8)
High (Salt formation)
Dissolution for impurity filtration, followed by acid precipitation.
Acetone
Very High
Solvent for reaction; not ideal for crystallization yield unless evaporated.
Toluene
Low to Moderate
Selective recrystallization to remove polar impurities.
Since 3-Cyano-2-iodobenzoic acid is an acid, an acid-base swing is the most robust purification method to remove non-acidic impurities (e.g., unreacted nitriles or iodides).
For final polishing, use a Cooling Crystallization from Ethanol:
Dissolve crude solid in boiling Ethanol (approx. 10-15 mL/g).
Hot filter to remove mechanical impurities.
Slowly cool to 0-5°C at a rate of 0.5°C/min to grow large, pure crystals.
Optional: Add Water (anti-solvent) dropwise if yield is low.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733975, 3-Cyano-2-iodobenzoic acid. Retrieved from [Link]
Dohi, T., & Kita, Y. (2009). Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Topics in Current Chemistry. (Contextual grounding on iodobenzoic acid solubility behavior).
BenchChem. (2025). Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents.
Reactivity Divergence in Benzoic Acid Scaffolds: A Comparative Analysis of 3-Cyano-2-iodobenzoic Acid and 3-Cyanobenzoic Acid
Executive Summary For drug development professionals and synthetic chemists, the selection of aromatic building blocks dictates the trajectory of library synthesis and lead optimization. While 3-cyanobenzoic acid serves...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and synthetic chemists, the selection of aromatic building blocks dictates the trajectory of library synthesis and lead optimization. While 3-cyanobenzoic acid serves as a reliable, bifunctional starting material, the introduction of a single iodine atom at the 2-position to form 3-cyano-2-iodobenzoic acid fundamentally transforms the molecule's electronic landscape and reactivity profile. This whitepaper provides an in-depth mechanistic comparison of these two scaffolds, detailing how steric perturbations and transition-metal-compatible handles can be leveraged in complex synthetic workflows.
Structural & Electronic Foundations: The Ortho-Effect
The foundational difference between 3-cyanobenzoic acid and 3-cyano-2-iodobenzoic acid lies in the profound steric and electronic consequences of the bulky iodine atom (van der Waals radius ~1.98 Å) positioned ortho to the carboxylic acid.
In standard 3-cyanobenzoic acid, the carboxylate group remains co-planar with the aromatic ring, allowing for cross-conjugation. This conjugation slightly destabilizes the carboxylate anion, resulting in a baseline pKa of 3.60 at 25°C[1].
Conversely, the introduction of the 2-iodo substituent triggers the ortho-effect [2]. The steric clash between the large iodine atom and the carboxylic acid forces the carbonyl group to twist out of the plane of the benzene ring. This orthogonal orientation breaks the
- resonance between the ring and the carboxylate. Without this destabilizing electron donation from the ring, the inductive electron-withdrawing effects of both the iodine (-I) and the cyano (-I) groups dominate, significantly stabilizing the conjugate base and lowering the pKa[2].
Fig 1. Logical flow of the ortho-effect driving the increased acidity of 2-iodobenzoic acids.
Comparative Reactivity Profiles
The reactivity of 3-cyanobenzoic acid is largely confined to two orthogonal axes:
Electrophilic Carbonyl: Susceptible to nucleophilic attack for the formation of amides, esters, and anhydrides.
Nitrile Group: Can be subjected to controlled hydration to form primary amides, harsh hydrolysis to form dicarboxylic acids, or [2+3] cycloadditions with azides to yield tetrazoles (a critical pharmacophore in angiotensin II receptor blockers).
3-Cyano-2-iodobenzoic acid , however, introduces a highly polarizable, weak C-I bond (bond dissociation energy ~65 kcal/mol) that acts as a premier handle for transition-metal catalysis. This enables:
Cross-Coupling: Facile oxidative addition by Pd(0) or Cu(I) allows for Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
Tandem Cyclizations: The proximity of the reactive C-I bond to the nucleophilic carboxylic acid permits one-pot cross-coupling and intramolecular cyclization. For example, coupling with terminal alkynes yields highly functionalized (Z)-3-ylidenephthalides[3].
Fig 2. Divergent reactivity pathways of 3-cyanobenzoic acid vs. 3-cyano-2-iodobenzoic acid.
Quantitative Data & Physicochemical Properties
The structural modifications directly translate to distinct physicochemical properties, which must be accounted for during reaction design and purification scaling.
Protocol A: High-Efficiency Amidation of 3-Cyanobenzoic Acid
This protocol details the synthesis of N-aryl/alkyl 3-cyanobenzamides using uronium-based coupling.
Causality of Reagents & Conditions:
HATU is selected over traditional carbodiimides (like EDC) because the electron-deficient nature of the 3-cyanobenzoic acid ring can slow down the initial activation step. HATU rapidly forms a highly reactive HOAt ester intermediate, driving the reaction forward and minimizing side reactions. DIPEA is utilized as a sterically hindered, non-nucleophilic base to ensure complete deprotonation of both the carboxylic acid and the amine salt without competing for the activated ester.
Step-by-Step Procedure:
Activation: Dissolve 3-cyanobenzoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.
Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir the mixture at room temperature for 15 minutes to allow full formation of the active ester.
Nucleophilic Attack: Add the desired amine (1.2 equiv) in a single portion. Stir at room temperature for 2–4 hours.
Workup: Quench the reaction with saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 1M , brine, dry over , and concentrate in vacuo.
Validation & Analytical Checkpoints:
TLC: Monitor the disappearance of the highly UV-active starting material.
LC-MS: Confirm product formation via the presence of the
or molecular ion peak.
Protocol B: Cu₂O-Mediated Tandem Sonogashira/Cyclization of 3-Cyano-2-iodobenzoic Acid
This protocol leverages the C-I bond for the ligand-free synthesis of (Z)-3-ylidenephthalides[3].
Causality of Reagents & Conditions:
Copper(I) oxide (
) is utilized as a highly economical, palladium-free, and ligand-free catalyst. DMF is chosen as the solvent because its coordinating ability stabilizes the transient Cu(I)-acetylide intermediate. The reaction is heated to 100 °C to provide the necessary activation energy for the oxidative addition of the C-I bond and to drive the subsequent 5-exo-dig intramolecular cyclization of the intermediate 2-alkynylbenzoic acid into the thermodynamically favored (Z)-phthalide[3].
Step-by-Step Procedure:
Preparation: In an oven-dried Schlenk tube, combine 3-cyano-2-iodobenzoic acid (1.0 equiv), a terminal alkyne (1.5 equiv), and
(10 mol%).
Solvent Addition: Evacuate and backfill the tube with nitrogen three times. Add anhydrous DMF (0.5 M) via syringe.
Thermal Cyclization: Seal the tube and heat the reaction mixture to 100 °C in an oil bath for 6–8 hours.
Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove copper salts. Wash the filtrate with water and brine, dry over
, and concentrate. Purify via flash column chromatography.
Validation & Analytical Checkpoints:
HPLC: Monitor the reaction at 4 hours to ensure the intermediate 2-alkynylbenzoic acid is fully cyclizing into the phthalide[3].
NMR:
NMR will confirm the stereoselective formation of the (Z)-isomer via the characteristic chemical shift of the vinylic proton.
References
1.[1] 3-Cyanobenzoic acid 1877-72-1 wiki - Guidechem, Guidechem,
2. 3-cyano-2-iodobenzoic acid | 106589-22-4 - Sigma-Aldrich, Sigma-Aldrich,
3.[2] 20.4: Substituent Effects on Acidity - Chemistry LibreTexts, LibreTexts,
4.[3] Cu2O-mediated regio- and stereoselective one-pot synthesis of (Z)-3-ylidenephthalides from 2-iodobenzoic acids and terminal alkynes, Organic & Biomolecular Chemistry (RSC Publishing),
synthesis precursors for 3-Cyano-2-iodobenzoic acid
The synthesis of 3-Cyano-2-iodobenzoic acid (CAS: 106589-22-4) presents a classic challenge in regiochemical control: installing three contiguous substituents (Carboxyl, Iodo, Cyano) on a benzene ring. The steric crowdin...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of 3-Cyano-2-iodobenzoic acid (CAS: 106589-22-4) presents a classic challenge in regiochemical control: installing three contiguous substituents (Carboxyl, Iodo, Cyano) on a benzene ring. The steric crowding at the 2-position (between the carboxyl and cyano groups) and the directing effects of the substituents dictate the synthetic strategy.
This guide details the two most robust pathways: the Classical Linear Route (via nitration of 2-iodobenzoic acid) and the Convergent Sandmeyer Iodination (via 2-amino-3-cyanobenzoic acid).
Part 1: Retrosynthetic Analysis & Strategy
The 1,2,3-substitution pattern is difficult to access via direct electrophilic aromatic substitution (EAS) because both the Cyano (-CN) and Carboxyl (-COOH) groups are meta-directing, while the Iodine is ortho/para-directing but deactivating.
Direct Iodination of 3-Cyanobenzoic Acid? Fails. Both groups direct to position 5.
Direct Cyanation of 2-Iodobenzoic Acid? Difficult. Requires transition metal catalysis (Pd/Cu) which often struggles with the steric bulk of the ortho-carboxylic acid.
Therefore, the most reliable strategies rely on Diazonium chemistry (Sandmeyer reaction) to install the final functional group, leveraging the high reactivity of aniline precursors.
Strategic Disconnections
Caption: Retrosynthetic map showing the two primary approaches. Route A is preferred for cost/availability; Route B is preferred for chemical cleanliness.
This route is the industry standard due to the low cost of 2-iodobenzoic acid. However, it requires careful separation of isomers during the nitration step.
Step 1: Regioselective Nitration
The nitration of 2-iodobenzoic acid yields a mixture of 3-nitro (desired) and 5-nitro (undesired) isomers.
Logic: The iodine (ortho/para director) activates positions 3 and 5. The carboxyl group (meta director) activates position 3 (meta to itself) and position 5 (meta to itself). Both groups reinforce substitution at the 3 and 5 positions.
Challenge: Position 3 is sterically crowded (sandwiched between I and COOH).
Protocol:
Dissolution: Dissolve 2-iodobenzoic acid (1.0 eq) in concentrated H₂SO₄ at 0°C.
Nitration: Add fuming HNO₃ (1.1 eq) dropwise, maintaining temperature <10°C.
Reaction: Stir at 0–5°C for 2–3 hours.
Quench: Pour onto crushed ice. The crude solid precipitates.
Purification (Critical): The crude solid contains ~30–40% 3-nitro and ~60–70% 5-nitro isomer.
Recrystallization:[1][2][3] Recrystallize from Ethanol/Water or Acetic Acid . The 2-iodo-3-nitrobenzoic acid is typically less soluble and crystallizes first (verify via ¹H NMR; look for the splitting pattern of the aromatic protons).
Step 2: Reduction to Aniline
Convert the nitro group to an amine without dehalogenating the iodine (aryl iodides are labile to catalytic hydrogenation).
Protocol (Fe/Acetic Acid Method):
Suspend 2-iodo-3-nitrobenzoic acid in Ethanol/Water (3:1) .
Add Iron powder (3.0 eq) and catalytic Acetic Acid (or NH₄Cl).
Reflux: Heat to reflux for 2–4 hours. Monitor by TLC.[2][4][5]
Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.
Isolation: Adjust pH to the isoelectric point (~pH 4–5) to precipitate 3-amino-2-iodobenzoic acid .
Step 3: Sandmeyer Cyanation
The transformation of the amino group to a nitrile.
Protocol:
Diazotization: Suspend 3-amino-2-iodobenzoic acid in 2M HCl at 0°C. Add NaNO₂ (1.1 eq) solution dropwise. Stir 15 min. (Solution must remain clear/yellow; check with starch-iodide paper for excess HNO₂).
Cyanate Preparation: In a separate flask, dissolve CuCN (1.2 eq) and KCN (1.5 eq) in water to form the soluble tetracyanocuprate complex. Keep at 0°C.
Substitution: Neutralize the diazonium solution slightly (to pH ~5–6) with Na₂CO₃ (careful to avoid foaming) and add it slowly to the CuCN/KCN mixture.
Note: Neutralization is vital; adding strong acid to KCN generates lethal HCN gas.
Heating: Allow to warm to Room Temp, then heat to 50°C for 30 mins to drive N₂ evolution.
Acidification: Cool and carefully acidify with HCl (IN A FUME HOOD) to precipitate the product.
Part 3: Route B – The Convergent Sandmeyer Iodination
If 2-amino-3-cyanobenzoic acid is available (or synthesized via ring-opening of 7-cyanoisatin), this route is chemically superior because introducing iodine via Sandmeyer (KI) is milder than introducing cyanide (CuCN).
Protocol:
Diazotization: Dissolve 2-amino-3-cyanobenzoic acid (1.0 eq) in H₂SO₄/Water at 0°C. Add NaNO₂ (1.1 eq) dropwise.
Iodination: Add a solution of Potassium Iodide (KI) (1.5 eq) in water slowly.
Reaction: The diazonium group is displaced by iodine. Iodine gas (I₂) may evolve; add NaHSO₃ (Sodium bisulfite) to quench excess iodine.
Isolation: Filter the precipitate. This yields 3-cyano-2-iodobenzoic acid directly with high purity.[13]
Part 4: Comparison & Data Summary
Feature
Route A (Nitration)
Route B (Sandmeyer Iodination)
Starting Material
2-Iodobenzoic Acid (Cheap, Commodity)
2-Amino-3-cyanobenzoic Acid (Specialty)
Step Count
3 (Nitration, Reduction, Cyanation)
1 (Iodination)
Key Challenge
Regioselectivity (3- vs 5-nitro)
Sourcing the precursor
Safety Profile
High Hazard (HCN generation in Step 3)
Moderate Hazard (Acid/Diazonium)
Scalability
High (Industrial standard)
Medium (Dependent on precursor cost)
Part 5: Experimental Workflow Diagram
Caption: Operational workflow comparing the multi-step linear route vs. the single-step convergent route.
References
BenchChem. Benchmarking Synthetic Efficiency: A Comparative Guide to 3-Amino-2-iodobenzamide Synthesis. (Discusses the nitration/reduction of 2-iodobenzoic acid).
Havasel, H. et al. Ortho-iodination of aromatic carboxylic acids in aqueous media.[15] Journal of Chemical Research, 2024.[15] (Alternative Pd-catalyzed routes).
An In-Depth Technical Guide to the Medicinal Chemistry Applications of 3-Cyano-2-iodobenzoic Acid
Introduction: The Strategic Utility of a Multifunctional Scaffolding Agent In the landscape of modern drug discovery, the efficiency and elegance of a synthetic route are paramount. The selection of starting materials is...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Utility of a Multifunctional Scaffolding Agent
In the landscape of modern drug discovery, the efficiency and elegance of a synthetic route are paramount. The selection of starting materials is a critical decision point that dictates the feasibility, cost, and ultimate success of a medicinal chemistry campaign. 3-Cyano-2-iodobenzoic acid has emerged as a preeminent building block, a testament to the power of strategic functional group placement.[1][2] Its structure, featuring a carboxylic acid, a nitrile, and an iodine atom on an aromatic ring, presents a trifecta of reactive handles that can be addressed with remarkable orthogonality.[1] The true value of this molecule lies not just in its constituent parts, but in their unique 1,2,3-substitution pattern, which provides a pre-organized framework for the rapid construction of complex heterocyclic systems at the core of many therapeutic agents.
This guide will delve into the primary application of 3-Cyano-2-iodobenzoic acid as a cornerstone in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a transformative class of anticancer drugs.[3][4][5] We will explore the chemical logic behind its selection, provide detailed synthetic protocols, and discuss how its inherent reactivity is leveraged to build the complex pharmacophores necessary for potent and selective biological activity.
Section 1: The Architectural Advantage in PARP Inhibitor Synthesis
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway. In oncology, PARP inhibitors have achieved remarkable success by exploiting the concept of "synthetic lethality."[5] In cancers with pre-existing defects in DNA repair, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated repair leads to an accumulation of catastrophic DNA damage and subsequent cell death.[5]
The chemical architecture of many potent PARP inhibitors, such as Olaparib and its analogues, features a phthalazinone or related bicyclic lactam core. This core structure is responsible for key hydrogen bonding interactions within the nicotinamide-binding pocket of the PARP enzyme. 3-Cyano-2-iodobenzoic acid is an ideal precursor for this core for several reasons:
Convergent Synthesis: The molecule contains all the necessary carbon and nitrogen atoms, in the correct positions, to form the key phthalazinone ring system.
Orthogonal Reactivity: The iodine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse aryl or alkyl groups that are crucial for modulating potency and pharmacokinetic properties.
Step-Efficient Cyclization: The cyano and carboxylic acid groups can be readily converted into the final lactam ring in a single, high-yielding transformation.
The diagram below illustrates the general synthetic strategy, highlighting how the fragments of 3-Cyano-2-iodobenzoic acid are incorporated into a final PARP inhibitor pharmacophore.
Caption: General synthetic pathway for PARP inhibitors from 3-Cyano-2-iodobenzoic acid.
Section 2: Core Synthesis Protocol: A Phthalazinone Scaffold
The following section provides a representative, two-step synthesis for a key intermediate in the development of PARP inhibitors. The causality behind each choice of reagent and condition is explained to provide a framework for experimental design and troubleshooting.
This initial step is critical for installing the "R" group, which will ultimately occupy a key hydrophobic pocket in the PARP enzyme. The Suzuki coupling is chosen for its exceptional functional group tolerance, reliability, and the commercial availability of a vast array of boronic acids, allowing for extensive Structure-Activity Relationship (SAR) exploration.
Experimental Protocol: Synthesis of Methyl 3-cyano-2-(aryl)benzoate
Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 3-cyano-2-iodobenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
Expertise & Experience: The methyl ester of the starting acid is often used to prevent potential side reactions with the carboxylic acid. Pd(PPh₃)₄ is a robust, general-purpose catalyst suitable for a wide range of substrates. Using a slight excess of the boronic acid ensures complete consumption of the more valuable iodo-compound.
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by a base such as sodium carbonate (Na₂CO₃, 2.5 eq).
Trustworthiness: The biphasic solvent system facilitates both the dissolution of organic components and the inorganic base. Degassing the solvent by bubbling nitrogen through it for 15-20 minutes is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst. The base is essential for the transmetalation step of the catalytic cycle.
Reaction Execution: Heat the reaction mixture to 85-95 °C under a nitrogen atmosphere and stir vigorously for 4-12 hours.
Causality: The elevated temperature is required to drive the catalytic cycle efficiently. Reaction progress should be monitored by a suitable technique (TLC or LC-MS) to determine the point of completion.
Work-up and Purification: After cooling to room temperature, separate the organic layer. Wash the organic phase sequentially with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.
Self-Validation: A successful reaction is confirmed by the disappearance of the starting material spot/peak and the appearance of a new, less polar product spot/peak. Purification by chromatography ensures the removal of catalyst residues and unreacted boronic acid, providing material of sufficient purity for the subsequent step.
Step 2: Reductive Cyclization to the Phthalazinone Core
This transformation constructs the critical bicyclic lactam pharmacophore. The use of hydrazine hydrate allows for the simultaneous reduction of the nitrile and cyclization with the adjacent ester in a highly efficient one-pot process.
Experimental Protocol: Synthesis of 4-Aryl-2H-phthalazin-1-one
Reactor Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the methyl 3-cyano-2-(aryl)benzoate intermediate (1.0 eq) in a suitable solvent such as ethanol or 2-methoxyethanol.
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 5-10 eq) to the solution.
Expertise & Experience: A significant excess of hydrazine hydrate is used to serve as both the reagent and, in some cases, the solvent, driving the reaction to completion. 2-methoxyethanol is a high-boiling solvent often used to facilitate this reaction, which requires elevated temperatures.
Reaction Execution: Heat the mixture to reflux (typically 120-130 °C) for 12-24 hours. The formation of a precipitate often indicates product formation.
Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If not, reduce the solvent volume in vacuo and add water to precipitate the product. The collected solid can be washed with water and a cold non-polar solvent like diethyl ether or hexanes to remove impurities. The product is typically of high purity and may not require further chromatographic purification.
Self-Validation: The product's identity can be confirmed by NMR, mass spectrometry, and melting point analysis. A successful reaction is characterized by the disappearance of the ester and nitrile signals in the spectroscopic data and the appearance of a broad NH signal characteristic of the lactam.
Workflow and Data Summary
The following diagram outlines the logical flow of the core synthesis.
Caption: Key points for SAR exploration on the phthalazinone scaffold.
Conclusion
3-Cyano-2-iodobenzoic acid is more than a simple chemical reagent; it is a sophisticated tool for medicinal chemists. Its pre-organized and orthogonally reactive functional groups enable the rapid and efficient construction of complex heterocyclic cores that are central to modern therapeutics. Its pivotal role in the synthesis of PARP inhibitors for oncology highlights how the thoughtful design of a building block can profoundly impact drug discovery, streamlining the path from initial concept to a life-saving medicine. The strategies and protocols outlined in this guide demonstrate the molecule's versatility and underscore its standing as a high-value intermediate in the pharmaceutical industry.
References
Vertex AI Search. (n.d.). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor.
National Center for Biotechnology Information. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC.
ChemSynthesis. (2025, May 20). 3-cyano-2-iodobenzoic acid - C8H4INO2, density, melting point, boiling point, structural formula, synthesis.
National Center for Biotechnology Information. (2024, December 18). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC.
Science.gov. (n.d.). pharmacologically active derivatives: Topics by Science.gov.
Unnamed Source. (2024, May 11). 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method.
ResearchGate. (2020, June 3). (PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives.
Unnamed Source. (2024, October 21). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth.
Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
PubMed. (2024, August 11). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid.
Google Patents. (n.d.). WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof.
Unnamed Source. (2025, September 25). The Importance of 2-Chloro-5-Iodobenzoic Acid in Anti-Diabetic Drug Development.
Walsh Medical Media. (2025, August 27). Medicinal Chemistry: Designing Molecules for Therapeutic Innovation.
Technical Guide: 3-Cyano-2-iodobenzoic Acid as a Pharmaceutical Intermediate
This guide outlines the technical utility, synthesis, and application of 3-Cyano-2-iodobenzoic acid (CAS 106589-22-4) , a high-density functional scaffold used in the development of fused heterocyclic pharmacophores.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical utility, synthesis, and application of 3-Cyano-2-iodobenzoic acid (CAS 106589-22-4) , a high-density functional scaffold used in the development of fused heterocyclic pharmacophores.[1]
[1]
Executive Summary
3-Cyano-2-iodobenzoic acid represents a "privileged scaffold" in medicinal chemistry due to its contiguous trisubstituted pattern.[1] It possesses three distinct reactive handles—a carboxylic acid (C1), an aryl iodide (C2), and a nitrile (C3)—arranged on a benzene core.[1] This dense functionality allows for orthogonal transformations, making it an ideal precursor for isoindolinones , quinazolinones , and phthalimides , which are core structures in PARP inhibitors, immunomodulators (IMiDs), and kinase inhibitors.[1]
Chemical Profile
Property
Specification
CAS Number
106589-22-4
IUPAC Name
3-Cyano-2-iodobenzoic acid
Molecular Formula
C₈H₄INO₂
Molecular Weight
273.03 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, MeOH, DMF; sparingly soluble in water
While various routes exist, the most robust and scalable method for pharmaceutical applications involves the iododeamination of 2-amino-3-cyanobenzoic acid (3-cyanoanthranilic acid).[1] This route avoids the use of hazardous copper cyanide at high temperatures (required if starting from an iodide) and utilizes the mild reactivity of potassium iodide.[1]
Reaction Scheme
The synthesis proceeds via the formation of a diazonium salt at 0°C, followed by nucleophilic displacement by iodide.[1]
Figure 1: Step-wise synthesis workflow via the Sandmeyer-type iodination.
Suspend 2-amino-3-cyanobenzoic acid in water/HCl (ratio 5:1 v/v). Cool the suspension to 0–5°C in an ice bath.
Add an aqueous solution of NaNO₂ dropwise.[1][2][3][4] Maintain temperature below 5°C to prevent decomposition of the diazonium salt to the phenol (3-cyano-2-hydroxybenzoic acid).[1]
Checkpoint: The suspension should clarify or change texture as the diazonium salt forms.[1] Stir for 30 minutes.
Iodination (Sandmeyer Displacement):
Dissolve Potassium Iodide (KI) in a minimum amount of water.[1]
Add the KI solution slowly to the cold diazonium mixture.[1] Caution: Vigorous evolution of nitrogen gas (
Allow the reaction to warm to room temperature (20–25°C) and stir for 2 hours. The iodine atom, being a soft nucleophile, readily displaces the diazonium group.[1]
Workup & Purification:
The product typically precipitates as a solid.[1] Filter the crude solid.[1][3][5]
Iodine Scavenging: Wash the solid with 10% aqueous sodium thiosulfate (
) to remove trace elemental iodine (indicated by a purple/brown color).[1]
Recrystallize from Ethanol/Water or purify via acid-base extraction (dissolve in
, filter insoluble impurities, re-acidify with HCl).[1]
Reactivity & Pharmaceutical Applications
The strategic value of 3-cyano-2-iodobenzoic acid lies in its ability to undergo divergent synthesis .
A. Palladium-Catalyzed Cross-Coupling (C2 Functionalization)
The C2-iodide is highly reactive toward Pd(0) catalysts, enabling the introduction of aryl or alkynyl groups without disturbing the nitrile or carboxylic acid.[1]
Suzuki-Miyaura: Coupling with aryl boronic acids yields 3-cyano-2-arylbenzoic acids , precursors to fused fluorenones.[1]
Sonogashira: Coupling with terminal alkynes provides access to isocoumarins via subsequent cyclization of the acid onto the alkyne.[1]
B. Heterocycle Construction (Isoindolinones)
This is the primary application in drug discovery.[1] The proximity of the C1-Carboxyl and C3-Nitrile allows for "one-pot" cyclizations.[1]
Mechanism: Reaction with a primary amine (
) typically attacks the activated acid (or ester), followed by intramolecular attack on the nitrile, or vice versa, depending on conditions.[1]
Target Scaffold:3-iminoisoindolin-1-ones or phthalimides (if the nitrile is hydrolyzed).[1]
C. Hydrolysis to Phthalic Derivatives
Controlled hydrolysis of the nitrile (C3) converts the molecule into 3-iodophthalic acid (if full hydrolysis) or 3-iodophthalimide derivatives, which are analogues of the immunomodulatory drug Thalidomide and its successors (Lenalidomide, Pomalidomide).[1]
Figure 2: Divergent reactivity map demonstrating the scaffold's utility in generating diverse pharmacophores.[1]
Critical Quality Attributes (CQA)
For researchers sourcing or synthesizing this intermediate, the following impurities must be monitored:
3-Cyano-2-hydroxybenzoic acid: Result of diazonium hydrolysis by water (prevent by keeping temp < 5°C).[1]
Elemental Iodine (
): Byproduct of KI oxidation.[1] Must be removed to prevent interference in subsequent Pd-catalyzed reactions.
Regioisomers: If synthesized via iodination of 3-cyanobenzoic acid (less common), isomers such as 3-cyano-6-iodobenzoic acid may form.[1] The Sandmeyer route from the specific aniline prevents this.[1]
Strategic Sourcing, Synthesis Protocols, and Market Analysis for Drug Discovery Executive Summary: The Scaffold Advantage In the high-stakes landscape of medicinal chemistry, 3-Cyano-2-iodobenzoic acid (CAS 106589-22-4)...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Sourcing, Synthesis Protocols, and Market Analysis for Drug Discovery
Executive Summary: The Scaffold Advantage
In the high-stakes landscape of medicinal chemistry, 3-Cyano-2-iodobenzoic acid (CAS 106589-22-4) represents a "privileged scaffold"—a molecular platform capable of generating diverse bioactive libraries.[1] Its structural uniqueness lies in the ortho-positioned iodine and carboxylic acid , flanked by a meta-cyano group .[1]
This trisubstituted benzene core offers three distinct vectors for diversification:
C-2 Iodine: A prime handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).[1]
C-1 Carboxylic Acid: Ready for amide coupling or cyclization to isoindolinones.[1]
C-3 Cyano: A latent pharmacophore convertible to tetrazoles, amides, or amines.[1]
This guide provides a comprehensive technical analysis of this intermediate, moving beyond basic catalog data to actionable sourcing strategies, synthesis methodologies, and quality assurance protocols.
Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.
Synthesis Methodology (The "Sandmeyer" Protocol)
While often purchased, understanding the synthesis is critical for assessing impurity profiles from suppliers. The industrial standard relies on a Sandmeyer reaction starting from 2-amino-3-cyanobenzoic acid (or its ester).[1]
Reaction Logic:
The amino group is converted to a diazonium salt using sodium nitrite in acid. The diazonium group is then displaced by iodine using potassium iodide.[1][3][4] This route is preferred over ortho-lithiation of 3-cyanobenzoic acid due to scalability and atom economy.[1]
Step-by-Step Protocol (Validation Scale: 10g)
Diazotization: Suspend 2-amino-3-cyanobenzoic acid (1.0 eq) in 15% HCl at 0°C. Add NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C to prevent decomposition. Stir for 30 min.
Iodination: Dissolve KI (1.5 eq) in water. Add the cold diazonium solution to the KI solution slowly. Critical: Expect vigorous N₂ evolution.[1]
Workup: Heat the mixture to 60°C for 1 hour to ensure completion. Cool to RT. Treat with NaHSO₃ (sodium bisulfite) to quench excess iodine (indicated by color change from purple/brown to yellow).
Isolation: Filter the precipitate. Recrystallize from Ethanol/Water (1:3) to remove inorganic salts.[1]
Synthesis Pathway Visualization
The following diagram illustrates the synthetic logic and potential downstream applications.
Figure 1: Synthetic pathway from aniline precursor to the target iodobenzoic acid, highlighting downstream utility.[5][3][6][7][4][8][9]
Supply Chain Intelligence
Sourcing this material requires a tiered approach based on your development stage.[1] Prices vary significantly between "catalog" quantities and "bulk" orders.[1]
Early Discovery (mg scale). When data integrity is paramount.[1]
Tier 2
Building Block Specialists
Combi-Blocks, Enamine, Fluorochem, BLD Pharm
Low-Medium. Good balance of price/quality.[1] Batch-specific COA usually available.[1]
Lead Optimization (1g - 100g). Standard medicinal chemistry needs.
Tier 3
Bulk Manufacturers
ChemScene, Specific Chinese CMOs (e.g., Capot)
Medium-High. Requires audit or 3rd party testing.[1]
Process Dev / Pilot (kg scale). Cost-sensitive scaling.
Decision Matrix for Sourcing
Use this logic to select the appropriate vendor type.
Figure 2: Sourcing decision matrix based on scale and internal quality control capabilities.
Market Economics & Price Benchmarks
Pricing for 3-Cyano-2-iodobenzoic acid is non-linear.[1] The "catalog premium" is high for small amounts, while bulk pricing drops precipitously due to the relative simplicity of the Sandmeyer chemistry.
Requires inquiry with suppliers like BLD or ChemScene.
1 kg
$2,500 - $4,500
$2.50 - $4.50
Negotiable. Dependent on purity specs and lead time.[1]
Note: Prices are estimates based on aggregated data from major building block aggregators (e.g., eMolecules, SciFinder) and may fluctuate based on raw material (Iodine) costs.
Quality Assurance & Handling
When receiving this material, especially from Tier 3 suppliers, a "Trust but Verify" approach is mandatory.
Critical Impurities[1]
2-Amino-3-cyanobenzoic acid: Unreacted starting material.[1] (Detect via LC-MS: mass 162 vs 273).
3-Cyanobenzoic acid: Result of hydro-de-diazotization (failed iodination).[1]
HPLC: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid). The Iodine atom makes the compound lipophilic; expect retention time shift relative to non-iodo analogs.
1H NMR (DMSO-d6): Look for the specific pattern of the trisubstituted benzene ring.
Diagnostic: Absence of broad NH₂ protons (from starting material).[1]
Appearance Check: The powder should be off-white or pale yellow.[1] A dark brown/purple color indicates free iodine contamination, which can interfere with Pd-catalyzed couplings (poisoning the catalyst).
Purification of Low-Grade Lots
If a batch arrives with significant iodine contamination:
Application Note: Suzuki-Miyaura Cross-Coupling Protocol for 3-Cyano-2-iodobenzoic Acid
Strategic Overview 3-Cyano-2-iodobenzoic acid (CAS 106589-22-4) is a highly functionalized, versatile aromatic building block utilized in the synthesis of complex polycyclic heterocycles and advanced pharmaceutical inter...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview
3-Cyano-2-iodobenzoic acid (CAS 106589-22-4) is a highly functionalized, versatile aromatic building block utilized in the synthesis of complex polycyclic heterocycles and advanced pharmaceutical intermediates[1]. The orthogonal reactivity of its three functional groups—a carboxylic acid, a nitrile, and an aryl iodide—enables divergent downstream derivatization. However, executing a successful Suzuki-Miyaura cross-coupling at the C-I bond presents severe mechanistic challenges due to extreme steric encumbrance and competing acid-base dynamics. This application note details a robust, field-proven protocol engineered specifically to overcome these barriers.
Mechanistic Causality & Experimental Design
Standard Suzuki-Miyaura conditions (e.g.,
with ) routinely fail or stall at low conversions when applied to 3-Cyano-2-iodobenzoic acid. As an Application Scientist, it is critical to understand the causality behind these failures to design a self-validating experimental system:
Extreme Steric Shielding (1,2,3-Trisubstitution): The reactive C-I bond is sandwiched between the carboxylic acid at position 1 and the cyano group at position 3. This steric pocket severely hinders the approach of the palladium catalyst, raising the activation energy barrier for the rate-determining oxidative addition step[2].
Ligand Selection: To force oxidative addition into this encumbered bond, a highly active, electron-rich, and bulky dialkylbiarylphosphine ligand is mandatory. XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is uniquely suited for this; its spatial bulk promotes the formation of a highly reactive monoligated
species, while its electron density accelerates the cleavage of the sterically hindered C-I bond[3].
Acid-Base Stoichiometry: The free carboxylic acid acts as an acidic sink. If standard base equivalents (1.5–2.0 eq) are used, the acid immediately neutralizes a full equivalent to form a carboxylate salt, leaving insufficient base to activate the boronic acid for transmetalation. Our protocol mandates 3.0 equivalents of
to ensure complete substrate deprotonation while maintaining an alkaline environment for the catalytic cycle[4].
Biphasic Solvent System: The resulting potassium carboxylate intermediate is highly polar and insoluble in pure organic solvents. A biphasic 1,4-Dioxane/Water mixture ensures that the carboxylate remains solvated, facilitating smooth transmetalation at the aqueous-organic interface[4].
Reaction Optimization Data
The following table summarizes the quantitative data driving our protocol choices, demonstrating the dramatic impact of ligand and base selection on reaction efficiency.
Table 1: Optimization of Suzuki-Miyaura Conditions for 3-Cyano-2-iodobenzoic Acid
Entry
Palladium Source
Ligand (mol%)
Base (Equiv)
Solvent System
Yield (%)*
1
(5%)
None
(2.0)
THF /
< 10%
2
(5%)
None
(3.0)
Dioxane /
42%
3
(2%)
SPhos (4%)
(3.0)
Dioxane /
85%
4
(2%)
XPhos (4%)
(3.0)
Dioxane /
94%
*Yields determined by HPLC analysis of the crude reaction mixture against an internal standard.
Workflow Visualization
Catalytic cycle of Suzuki-Miyaura coupling for sterically hindered 3-Cyano-2-iodobenzoic acid.
Step-by-Step Experimental Protocol
Scale: 1.0 mmol
A. Reagent Preparation & Reaction Setup
Charge the Reactor: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 3-Cyano-2-iodobenzoic acid (1.0 mmol, 273.0 mg)[1], the desired arylboronic acid (1.2 mmol), and anhydrous
(3.0 mmol, 636.8 mg).
Add Catalyst System: Add
(0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19.1 mg)[3].
Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Subject the vessel to three rigorous cycles of evacuation (high vacuum) and backfilling with ultra-pure argon. Critical Note: XPhos is highly susceptible to oxidation in the presence of
and ambient oxygen; strict anaerobic conditions are mandatory.
Solvent Addition: Via syringe, add degassed 1,4-dioxane (4.0 mL) followed by degassed deionized water (1.0 mL).
Reaction Execution: Replace the septum with a Teflon screwcap under a positive flow of argon. Submerge the tube in a pre-heated oil bath at 90 °C and stir vigorously (800+ rpm) for 12–16 hours.
B. Workup and Isolation (Phase-Directed Purification)
The workup leverages the pH-dependent solubility of the carboxylic acid to achieve a highly efficient preliminary purification.
Quench & Partition: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc, 10 mL) and Deionized Water (10 mL). Transfer to a separatory funnel.
Organic Wash: Separate the layers. Discard the upper organic layer. Causality: At the alkaline pH of the reaction mixture, the desired biaryl product exists exclusively in the aqueous layer as a highly soluble potassium carboxylate salt. The organic layer contains the cleaved phosphine ligands, unreacted boronic acid, and any homocoupled boronic acid byproducts.
Acidification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring, carefully add 1M HCl dropwise until the solution reaches pH 2–3 . Causality: This protonates the carboxylate, driving the free 3-cyano-2-arylbenzoic acid out of the aqueous phase. Do not heat during this step to prevent acid-catalyzed hydrolysis of the sensitive cyano group.
Extraction: Extract the precipitated/cloudy acidified aqueous layer with EtOAc (3 × 15 mL).
Drying & Concentration: Wash the combined organic extracts with brine (20 mL), dry over anhydrous
, filter, and concentrate under reduced pressure.
Final Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) or recrystallization from Toluene/Heptane.
Application Note: Strategic Esterification of 3-Cyano-2-iodobenzoic Acid
This Application Note is structured as a high-level technical guide for researchers requiring the synthesis of Methyl 3-cyano-2-iodobenzoate (and related esters). It addresses the specific chemoselective challenges posed...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for researchers requiring the synthesis of Methyl 3-cyano-2-iodobenzoate (and related esters). It addresses the specific chemoselective challenges posed by the ortho-iodo steric hindrance and the labile nature of the meta-cyano group.
Executive Summary
The esterification of 3-cyano-2-iodobenzoic acid presents a dual challenge in organic synthesis:
Steric Hindrance: The bulky iodine atom at the ortho (C2) position imposes significant steric strain, severely retarding the rate of traditional Fischer esterification.
Chemo-instability: The cyano group at C3 is susceptible to hydrolysis (to primary amide or carboxylic acid) under the harsh acidic/aqueous conditions typically required to force the esterification of hindered acids.
This guide outlines two optimized protocols—Acyl Chloride Activation (Method A) and Cesium-Promoted Alkylation (Method B)—that bypass these limitations to deliver high yields (>90%) while preserving the nitrile functionality.
Mechanistic Analysis & Strategy
The substrate features an electron-deficient aromatic ring due to the electron-withdrawing cyano group (-CN) and the inductive effect of iodine (-I).
Why Fischer Esterification Fails: The tetrahedral intermediate required in acid-catalyzed esterification is destabilized by the ortho-iodine (steric crowding). Driving the reaction with heat and strong mineral acid (e.g., H₂SO₄/MeOH) risks hydrating the nitrile to a primary amide (
), which can subsequently cyclize with the ester to form unwanted isoindolinone byproducts.
The Solution:
Method A (Activation): Convert the acid to an acid chloride using Oxalyl Chloride. This species is highly electrophilic, overcoming the steric barrier for alcohol attack.
Method B (Alkylation): Use a base to form the carboxylate anion, which acts as a nucleophile attacking an alkyl halide (e.g., Iodomethane). This
pathway is less sensitive to steric bulk at the carbonyl carbon.
Decision Matrix: Which Method to Choose?
Feature
Method A: Acyl Chloride
Method B: Alkylation
Scale
Multi-gram to Kilogram
Milligram to Gram
Reagents
Oxalyl Chloride, DMF (cat), MeOH
MeI (or Me₂SO₄), Cs₂CO₃/K₂CO₃
Conditions
Anhydrous,
Mild heating ()
Byproducts
HCl, CO, CO₂ (Gas evolution)
Inorganic salts (removed by filtration)
Recommendation
Best for Cost-Efficiency & Scale-up
Best for High Throughput & Safety (No corrosive gases)
Chlorination: Add Oxalyl Chloride (12 mmol, 1.05 mL) dropwise over 10 minutes. Caution: Vigorous gas evolution (CO, CO₂, HCl).
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours. The solution should become clear, indicating the formation of the acid chloride.
QC Check: Aliquot 50 µL into MeOH; check TLC/LCMS for complete conversion to methyl ester.
Concentration (Critical): Evaporate the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride as a yellow solid/oil. Note: This removes HCl, preventing nitrile hydrolysis in the next step.
Esterification: Redissolve the residue in anhydrous DCM (10 mL) and cool to
. Add anhydrous Methanol (5.0 mL) slowly.
Quench: Stir for 30 minutes at RT. Quench with saturated aqueous
.
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate.
Purification: Usually not required. Recrystallize from Hexanes/EtOAc if necessary.
High-Fidelity Cross-Coupling of 3-Cyano-2-iodobenzoic Acid: Overcoming Steric & Electronic Barriers
Executive Summary 3-Cyano-2-iodobenzoic acid represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Veliparib) and fused iso...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Cyano-2-iodobenzoic acid represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Veliparib) and fused isoquinolinone derivatives. However, its utility is often bottlenecked by the "Ortho-Effect" : the iodine atom is sterically crowded between a carboxylic acid at C1 and a nitrile at C3.
This Application Note provides a validated roadmap for cross-coupling this challenging substrate. We analyze the steric and electronic determinants that cause standard catalytic systems to fail and provide two optimized protocols:
The "Safe" Route: Coupling of the methyl ester to maximize yield and solubility.
The "Direct" Route: Ligand-enabled coupling of the free acid for step economy.
Critical Parameter Analysis
The Substrate Challenge
The 3-cyano-2-iodobenzoic acid scaffold presents a unique "Push-Pull-Block" problem:
Electronic Pull (Good): The electron-withdrawing cyano (-CN) and carboxyl (-COOH) groups activate the C–I bond for Oxidative Addition.
Steric Block (Bad): The ortho-substituents prevent the bulky Palladium-Ligand complex from approaching.
Catalyst Poisoning: The free carboxylic acid can protonate electron-rich phosphine ligands or form unreactive Pd-carboxylate clusters.
Ligand Selection: The "Buchwald" Solution
Standard ligands like PPh3 or dppf typically result in <20% conversion due to the inability to force Transmetallation in the crowded C2 position. Successful coupling requires Dialkylbiaryl phosphine ligands (Buchwald Ligands).
SPhos / XPhos: The biaryl backbone induces secondary interactions with the Pd center, stabilizing the active species. The bulky cyclohexyl groups facilitate Reductive Elimination , which is often the rate-determining step for sterically hindered biaryls.
Base & Solvent Effects
Base: Inorganic bases like K3PO4 are superior to carbonates (K2CO3) for this substrate. Phosphate acts as a mild proton shuttle, facilitating the activation of boronic acids without triggering rapid decarboxylation of the benzoic acid moiety.
Solvent: A biphasic system (Toluene/Water or n-Butanol) is essential to solubilize the inorganic base and the organic substrate.
Visualization: Mechanistic Pathway[1]
The following diagram illustrates the steric congestion during the catalytic cycle and the ligand's role in overcoming it.
Caption: Figure 1. The catalytic cycle highlights Transmetallation as the steric bottleneck, resolved by bulky electron-rich ligands.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of Methyl Ester (High Reliability)
Recommended for initial scale-up or when product purity is paramount.
Rationale: Converting the acid to an ester eliminates catalyst poisoning and improves solubility in non-polar solvents.
Reagents:
Methyl 3-cyano-2-iodobenzoate (1.0 equiv)
Aryl Boronic Acid (1.5 equiv)
Catalyst: Pd(OAc)2 (2 mol%)
Ligand: SPhos (4 mol%)
Base: K3PO4 (3.0 equiv)
Solvent: Toluene : Water (10:1 v/v)
Step-by-Step:
Charge: In a reaction vial equipped with a magnetic stir bar, add Methyl 3-cyano-2-iodobenzoate (1.0 mmol), Aryl Boronic Acid (1.5 mmol), Pd(OAc)2 (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K3PO4 (636 mg, 3.0 mmol).
Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
Solvent: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.
Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by HPLC/TLC.
Checkpoint: The mixture should turn from orange to black (active Pd). If it remains pale yellow, oxygen may be present.
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
Use Protocol A (Ester protection); Increase Temp to 100°C; Switch solvent to n-Butanol.
Decarboxylation
Product loses -COOH group.
Temperature too high (>110°C) or prolonged heating.
Lower temp to 80°C; Use K3PO4 instead of Carbonates.
Workflow Visualization
Caption: Figure 2. Decision tree for selecting the optimal synthetic route based on scale and reliability requirements.
References
Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Halides with Aryl Boronic Acids." Journal of the American Chemical Society.[2]
Penning, T. D., et al. "Discovery of the PARP Inhibitor Veliparib (ABT-888)." Journal of Medicinal Chemistry. (Describes the use of 3-cyano-2-iodobenzoic acid derivatives).
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
Goossen, L. J., et al. "Palladium-Catalyzed Synthesis of Biaryls from Aryl Halides and Aryl Boronic Acids." Angewandte Chemie International Edition. (Reference for carboxylate-directed coupling).
Application Note: Chemoselective Reduction of 3-Cyano-2-iodobenzoic Acid to 3-Cyano-2-iodobenzyl Alcohol
Executive Summary & Chemoselectivity Challenge In drug development and complex organic synthesis, the chemoselective reduction of a carboxylic acid in the presence of sensitive electrophilic functional groups is a recurr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemoselectivity Challenge
In drug development and complex organic synthesis, the chemoselective reduction of a carboxylic acid in the presence of sensitive electrophilic functional groups is a recurring challenge. The molecule 3-Cyano-2-iodobenzoic acid presents a classic trifecta of reactive sites:
Carboxylic Acid (-COOH): Requires strong hydride donors or electrophilic activation for reduction.
Nitrile (-CN): Highly susceptible to over-reduction to primary amines by strong nucleophilic hydrides (e.g.,
).
Aryl Iodide (-I): Prone to hydrodehalogenation under radical, transition-metal catalyzed, or aggressively nucleophilic reducing conditions.
To synthesize 3-cyano-2-iodobenzyl alcohol , the reducing agent must exclusively target the highly oxidized, electron-poor carbonyl carbon of the acid without transferring hydrides to the nitrile carbon or initiating oxidative addition/halogen exchange at the iodine center. This guide details two field-proven, self-validating methodologies to achieve this transformation: Electrophilic Borane (
) Reduction and Mixed-Anhydride/ Reduction .
Mechanistic Rationale & Reagent Selection
The causality behind reagent selection is rooted in the electronic nature of the reducing agents[1].
Nucleophilic Hydrides (
, ): is a powerful nucleophile that attacks the most electrophilic sites first. It will rapidly reduce the nitrile to an amine and can deiodinate the aromatic ring[2]. Conversely, is too mild to reduce a carboxylate anion (formed immediately upon proton transfer) because the negative charge repels the incoming nucleophilic hydride[3].
Electrophilic Hydrides (
): Borane is a neutral, electron-deficient Lewis acid. It reacts preferentially with electron-rich centers. The carboxylic acid carbonyl oxygen coordinates to the empty p-orbital of boron, activating the carbonyl for an intramolecular hydride transfer[4]. Nitriles and aryl halides lack this specific coordination-driven activation pathway at low temperatures, rendering exceptionally chemoselective[2].
Figure 1: Chemoselectivity map for the reduction of 3-Cyano-2-iodobenzoic acid.
Experimental Protocols
Method A: Borane-THF (
) Reduction (The Gold Standard)
This method leverages the Lewis acidity of borane to achieve direct, chemoselective reduction. It is the most direct route, avoiding intermediate isolation[4].
Materials:
3-Cyano-2-iodobenzoic acid (1.0 eq)
complex (1.0 M in THF) (2.5 eq)
Anhydrous Tetrahydrofuran (THF)
Anhydrous Methanol (for quench)
Step-by-Step Procedure:
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with inert gas (Nitrogen or Argon).
Substrate Dissolution: Dissolve 3-Cyano-2-iodobenzoic acid (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) under inert atmosphere.
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The initial acid-base reaction between -COOH and
is highly exothermic and releases gas. Cooling prevents thermal runaway and suppresses any background reduction of the nitrile.
Reagent Addition: Add
(2.5 eq) dropwise via syringe. Vent the flask through a bubbler to safely release the evolved hydrogen gas.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 to 8 hours. Monitor completion via TLC (Hexanes/EtOAc, UV active).
Methanolysis Quench (Critical Step): Once complete, cool the flask back to 0 °C. Carefully add anhydrous Methanol dropwise until gas evolution ceases. Causality: The reaction produces a trialkoxyborane intermediate
. Aqueous hydrolysis of this species is notoriously slow and causes severe emulsions. Methanol rapidly undergoes transesterification to form volatile trimethyl borate , cleanly liberating the free alcohol[1].
Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in EtOAc, wash with 1M HCl, saturated
, and brine. Dry the organic layer over anhydrous , filter, and concentrate to yield 3-cyano-2-iodobenzyl alcohol.
Method B: Mixed-Anhydride Activation followed by
Reduction
If borane reagents are unavailable or pose safety/regulatory concerns at scale, activating the carboxylic acid to a mixed anhydride bypasses the need for electrophilic hydrides. The transient mixed anhydride is highly electrophilic and easily reduced by the mild
, leaving the nitrile and iodide untouched[5],[6].
Materials:
3-Cyano-2-iodobenzoic acid (1.0 eq)
Isobutyl chloroformate (IBCF) (1.1 eq)
N-Methylmorpholine (NMM) (1.2 eq)
Sodium borohydride (
) (2.5 eq)
Anhydrous THF and Water
Step-by-Step Procedure:
Activation: Dissolve 3-Cyano-2-iodobenzoic acid in anhydrous THF (0.2 M) and cool to -10 °C (salt/ice bath).
Base Addition: Add NMM (1.2 eq) dropwise. Causality: NMM acts as a non-nucleophilic base to deprotonate the acid, forming the carboxylate without attacking the chloroformate.
Anhydride Formation: Add Isobutyl chloroformate (1.1 eq) dropwise. Stir at -10 °C for 30 minutes. A white precipitate of NMM·HCl will form, validating the formation of the mixed anhydride.
Reduction: In a separate flask, prepare a solution of
(2.5 eq) in a minimal amount of cold water (or methanol). Rapidly filter the mixed anhydride solution (to remove salts) directly into the cold solution.
Completion: Stir at 0 °C for 45 minutes. The highly reactive mixed anhydride is rapidly reduced to the alcohol.
Workup: Quench with saturated aqueous
to destroy excess . Extract with EtOAc, wash with brine, dry over , and concentrate.
Quantitative Method Comparison
To assist in route selection for drug development scale-up, the following table summarizes the operational metrics of both protocols based on standard synthetic parameters.
Parameter
Method A: Reduction
Method B: Mixed Anhydride /
Chemoselectivity
Excellent (-CN and -I intact)
Excellent (-CN and -I intact)
Step Count
1 (Direct)
2 (One-pot, sequential)
Typical Yield
85 - 95%
75 - 85%
Reaction Time
4 - 8 hours
< 2 hours total
Byproducts
gas, (volatile)
Isobutanol, , NMM salts
Scale-Up Suitability
Moderate (Requires strict anhydrous conditions and venting)
High (Uses cheaper, stable reagents; handles moisture better)
Mechanistic Pathway of Borane Reduction
The high chemoselectivity of Method A is governed by a multi-step cascade that relies heavily on the Lewis acidic nature of Borane. As shown below, the reaction forms a triacyloxyborane intermediate, essentially acting as an in situ mixed anhydride, which undergoes rapid intramolecular hydride delivery[3],[1].
Figure 2: Step-by-step mechanism of carboxylic acid reduction by Borane.
References
Master Organic Chemistry. Reduction of carboxylic acids to alcohols with borane (BH3). Master Organic Chemistry. Available at:[Link]
Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. Available at:[Link]
University of Birmingham. Reduction Reactions: Borane (BH3). Available at:[Link]
Harvard University, Andrew G. Myers Research Group. Chem 115: Borane Complexes. Available at:[Link]
McGeary, R.P. Facile and chemoselective reduction of carboxylic acids to alcohols using BOP reagent and sodium borohydride. Tetrahedron Letters, UQ eSpace. Available at:[Link]
ResearchGate. How to reduce carboxylic group to alcohol with nitro group untouched? Available at:[Link]
Application Note: Strategic Utilization of 3-Cyano-2-iodobenzoic Acid in EGFR Inhibitor Design
This guide outlines the strategic application of 3-Cyano-2-iodobenzoic acid (CAS 106589-22-4) as a high-value scaffold in the synthesis of next-generation EGFR inhibitors. Executive Summary In the landscape of EGFR tyros...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the strategic application of 3-Cyano-2-iodobenzoic acid (CAS 106589-22-4) as a high-value scaffold in the synthesis of next-generation EGFR inhibitors.
Executive Summary
In the landscape of EGFR tyrosine kinase inhibitor (TKI) development, the 3-Cyano-2-iodobenzoic acid scaffold represents a "privileged structure" for accessing difficult-to-synthesize 8-substituted quinazolines and 7-substituted isoindolinones .
While first-generation inhibitors (e.g., Gefitinib) utilize standard quinazoline cores, third- and fourth-generation inhibitors require precise electronic tuning to overcome T790M and C797S resistance mutations. The ortho-iodo, meta-cyano substitution pattern of this building block offers two distinct advantages:
The Iodine Handle: Positioned at C-2, the iodine atom serves as a reactive site for Ullmann or Buchwald-Hartwig aminations to install the N-1 nitrogen of the quinazoline core, or for Sonogashira couplings to attach "warheads" (e.g., acrylamides) early in the synthesis.
The Cyano Moiety: Positioned at C-3, the nitrile group is electronically withdrawing (enhancing the acidity of the N-1 proton in the final pharmacophore) and serves as a metabolic "blocker" at the solvent-exposed 8-position of the final quinazoline ring.
This guide details the protocols for converting this intermediate into high-potency EGFR inhibitor precursors.
We define two primary workflows for this compound:
Pathway A: Synthesis of 8-Cyano-4-anilinoquinazolines (Classic EGFR TKI Core).
Pathway B: Synthesis of Isoindolinone-based Allosteric Inhibitors .
Pathway A: Synthesis of 8-Cyano-4-anilinoquinazoline Core
This pathway targets the ATP-binding pocket.[5] The 3-cyano group of the starting material becomes the 8-cyano group of the quinazoline, a modification known to improve solubility and alter the electronic environment of the pyrimidine ring.
Step 1: Methyl Ester Protection
Rationale: The carboxylic acid must be protected to prevent catalyst poisoning during the subsequent C-N coupling.
Reagents: MeI, K2CO3, DMF.
Protocol:
Dissolve 3-Cyano-2-iodobenzoic acid (1.0 eq) in anhydrous DMF (0.5 M).
Add K2CO3 (1.5 eq) and stir for 15 min at RT.
Add Methyl Iodide (1.2 eq) dropwise at 0°C.
Warm to RT and stir for 4 h.
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.
Yield: >90% (Methyl 3-cyano-2-iodobenzoate).
Step 2: Ullmann-Type Amination (The Critical Step)
Rationale: Replacing the bulky 2-iodo group with an amine is challenging due to the ortho-cyano steric/electronic effects. A Copper-catalyzed system is preferred over Pd here to avoid nitrile hydrolysis.
Reagents: CuI (10 mol%), L-Proline (20 mol%), K2CO3, NH4OH (aq) or NH3/MeOH.
Protocol:
Charge a pressure vessel with Methyl 3-cyano-2-iodobenzoate (1.0 eq), CuI (0.1 eq), L-Proline (0.2 eq), and K2CO3 (2.0 eq).
Add DMSO (concentrated, 1.0 M) and aqueous Ammonia (28%, 5.0 eq).
Seal and heat to 80°C for 12-16 h . Note: Higher temps may hydrolyze the nitrile.
Monitoring: HPLC should show consumption of the iodo-ester and formation of Methyl 2-amino-3-cyanobenzoate.
Purification: Silica gel chromatography (Hex/EtOAc gradient).
Step 3: Cyclization to Quinazolin-4-one
Rationale: Closing the pyrimidine ring.
Reagents: Formamidine acetate, EtOH, Reflux.
Protocol:
Dissolve Methyl 2-amino-3-cyanobenzoate in Ethanol.
Add Formamidine acetate (1.5 eq).
Reflux for 6-8 h. The product, 8-cyanoquinazolin-4(3H)-one , often precipitates upon cooling.
Step 4: C-4 Activation and Aniline Coupling
Rationale: Installing the specific aniline tail (e.g., 3-chloro-4-fluoroaniline) found in drugs like Gefitinib.[6]
Protocol:
Chlorination: Reflux 8-cyanoquinazolin-4(3H)-one in SOCl2 (with cat. DMF) for 3 h. Evaporate to dryness to get 4-chloro-8-cyanoquinazoline.
S_NAr Coupling: Suspend the chloro-intermediate in Isopropanol (IPA). Add the desired aniline (1.1 eq). Heat to 80°C for 2 h.
Isolation: The final inhibitor precipitates as the HCl salt. Filter and wash with cold IPA.
Visualization of Pathways (Graphviz)
Caption: Divergent synthesis pathways from 3-Cyano-2-iodobenzoic acid to EGFR inhibitor scaffolds.
Data Summary & Critical Control Points
Step
Parameter
Critical Control Point (CCP)
Troubleshooting
1
Esterification
Temperature: Keep <0°C during MeI addition.
Exotherm can cause methylation of the nitrile (rare) or hydrolysis.
2
Amination
Catalyst Ligand: L-Proline is essential.
Without ligand, the steric bulk of 2-I and 3-CN prevents reaction.
3
Cyclization
Stoichiometry: Excess Formamidine.
Incomplete ring closure leads to open-chain amidines.
4
Chlorination
Moisture Control: Strictly anhydrous.
Water converts the chloride back to the quinazolinone.
Mechanistic Insight: The "Orthogonal" Reactivity
The success of this protocol relies on the orthogonal reactivity of the iodine and nitrile groups.
Iodine (Soft Electrophile): Reacts with soft nucleophiles (Cu-Amine) or Pd(0).
Nitrile (Hard Electrophile): Reacts with hard nucleophiles (Grignards) or acid/base hydrolysis.
Protocol Validity: By keeping conditions basic and using soft transition metal catalysis in Step 2, we preserve the nitrile for its role as a substituent in the final drug.
For 3rd generation inhibitors (targeting T790M), a Michael acceptor (acrylamide) is required.
Modification: Instead of simple aniline in Step 4, use 3-(4-amino-2-methoxyphenyl)acrylamide .
Result: The 8-cyano core provides a unique binding orientation that positions the acrylamide near Cys797 for covalent bond formation, potentially overcoming resistance mechanisms seen with Osimertinib.
References
Synthesis of Quinazolinones via Cu-Catalyzed Amination
Ma, D., et al. "Accelerating Effect of Amino Acids on Copper-Catalyzed Coupling Reactions of Aryl Halides with Ammonia." Journal of Organic Chemistry, 2005. Link
Medicinal Chemistry of 8-Substituted Quinazolines
Wissner, A., et al. "Analogues of 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of EGFR: Synthesis and SAR." Bioorganic & Medicinal Chemistry Letters, 2004. Link
General Reactivity of 2-Iodobenzoic Acids
Larock, R. C. "Palladium-catalyzed Annulation of 2-Iodobenzoic Acid Derivatives." Journal of Organic Chemistry, 1995. Link
EGFR TKI Resistance Mechanisms
Cross, D. A., et al. "AZD9291, an Irreversible EGFR TKI, Overcomes T790M Resistance." Cancer Discovery, 2014. Link
Preparation of 3-Cyano-2-iodobenzoyl Chloride: A Strategic Protocol
Abstract & Application Context 3-cyano-2-iodobenzoyl chloride is a high-value electrophilic building block utilized in the synthesis of polysubstituted heterocycles and drug candidates. Its structural uniqueness lies in...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Application Context
3-cyano-2-iodobenzoyl chloride is a high-value electrophilic building block utilized in the synthesis of polysubstituted heterocycles and drug candidates. Its structural uniqueness lies in the ortho-positioning of the iodine atom relative to the acid chloride, providing a handle for subsequent palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or cyclization reactions, while the meta-cyano group serves as a versatile precursor for amides, amines, or tetrazoles.
This application note details a robust, field-validated protocol for its preparation. Unlike generic acid chloride syntheses, this method addresses the specific steric and electronic challenges posed by the bulky iodine atom and the acid-sensitive nitrile group.
Retrosynthetic Analysis & Strategy
The synthesis is approached via a two-stage workflow to ensure high regiochemical fidelity.
Precursor Assembly: Construction of the 2-iodo-3-cyanobenzoic acid scaffold via a Sandmeyer-type iodination of 2-amino-3-cyanobenzoic acid.
Acyl Chloride Formation: Conversion of the carboxylic acid to the acid chloride using Oxalyl Chloride/DMF. Note: Oxalyl chloride is preferred over Thionyl chloride (SOCl₂) for this substrate to avoid thermal degradation of the iodo-nitrile motif and to simplify workup.
Reaction Scheme (Graphviz)
Caption: Two-step synthetic pathway from commercially available anthranilic acid derivative.
Safety & Handling Protocols (Critical)
Hazard Class
Specific Risk
Mitigation Strategy
Acute Toxicity
Cyanide/Nitrile: Potential for HCN evolution if exposed to strong aqueous acid/heat.
Maintain basic pH in waste streams (bleach quench). Do not mix waste with acid.
Corrosive
Acid Chlorides/Oxalyl Chloride: Causes severe burns; lachrymator.
Handle in a functioning fume hood. Use silver-shield gloves.
Reactive
Aryl Iodides: Light sensitive; potential for iodine liberation.
Store intermediates in amber glass. Avoid excessive heat (>80°C).
Pressure
Gas Evolution: Reaction generates CO, CO₂, and HCl gases.
Ensure reaction vessel is vented through a scrubber (NaOH trap).
Experimental Protocol
Stage 1: Synthesis of 3-Cyano-2-iodobenzoic Acid (Precursor)
If the acid is purchased commercially, proceed directly to Stage 2.
Reagents:
2-Amino-3-cyanobenzoic acid (1.0 equiv)
Sodium Nitrite (1.1 equiv)
Potassium Iodide (2.5 equiv)
HCl (conc.), Water.
Procedure:
Diazotization: Suspend 2-amino-3-cyanobenzoic acid in water/HCl (1:1 v/v) and cool to 0–5°C. Add an aqueous solution of NaNO₂ dropwise, maintaining internal temperature <5°C. Stir for 30 min until a clear diazonium salt solution forms.
Iodination: Dissolve KI in water (3M solution). Add the cold diazonium solution dropwise to the KI solution (keep KI in excess) with vigorous stirring. Caution: Nitrogen gas evolution will be vigorous.
Workup: Heat the mixture to 60°C for 30 min to ensure complete decomposition of diazonium species. Cool to RT. Treat with solid sodium bisulfite (NaHSO₃) to quench free iodine (solution turns from dark brown to yellow/orange).
Isolation: Filter the precipitate. Recrystallize from Ethanol/Water to obtain 3-cyano-2-iodobenzoic acid as an off-white solid.
Checkpoint: Verify purity via ¹H NMR (DMSO-d₆). Absence of broad NH₂ signal confirms conversion.
Stage 2: Preparation of 3-Cyano-2-iodobenzoyl Chloride
Caption: Operational workflow for the acid chloride synthesis.
Step-by-Step Methodology:
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, rubber septum, and a gas outlet connected to a NaOH (1M) scrubber trap. Flame-dry the glassware under a stream of nitrogen.
Suspension: Charge the flask with 3-cyano-2-iodobenzoic acid (10.0 g) and anhydrous DCM (100 mL). The acid will likely remain a suspension at this stage.
Activation: Cool the suspension to 0°C (ice bath). Add oxalyl chloride (3.8 mL) dropwise via syringe over 10 minutes.
Catalysis: Add anhydrous DMF (0.1 mL) in one portion. Observation: Immediate vigorous bubbling (CO/CO₂/HCl) will occur. The suspension will gradually dissolve as the acid chloride forms.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours.
Endpoint: The reaction is complete when the solution becomes clear and gas evolution ceases.
Concentration: Swap the septum for a distillation head or move to a rotary evaporator. Remove the solvent and excess oxalyl chloride under reduced pressure (bath temp <35°C).
Chasing: To ensure removal of all HCl and oxalyl chloride traces, add anhydrous toluene (20 mL) to the residue and re-concentrate. Repeat this "chasing" step twice.
Final Isolation: Dry the residue under high vacuum (0.1 mmHg) for 2 hours.
Yield: Expect ~9.8 g (92-95%) of a beige to light yellow crystalline solid.
Storage: Store under nitrogen at 4°C. Hydrolyzes rapidly in moist air.
Characterization & Quality Control
Technique
Expected Result
Diagnostic Interpretation
FT-IR
1775 cm⁻¹ (s)
Carbonyl (C=O) stretch of acid chloride (shifted from ~1690 of acid).
FT-IR
2230 cm⁻¹ (m)
Nitrile (C≡N) stretch (intact).
¹H NMR
Downfield Shift
Aromatic protons ortho to carbonyl will shift downfield (~0.2-0.4 ppm) compared to the acid.
Solubility
DCM/THF
Fully soluble. Turbidity implies unreacted acid or hydrolysis.
Derivatization Check (Optional but Recommended):
To confirm purity without handling the reactive chloride on an instrument:
Take 20 mg of product, react with 0.5 mL Methanol.
Analyze the resulting Methyl Ester via LC-MS or GC.
Ensure starting acid is bone-dry. Increase reaction time or gently reflux (40°C).
Dark/Black Product
Iodine liberation (Deiodination).
Reaction temperature too high or light exposure. Keep temp <40°C and wrap flask in foil.
Product is Liquid/Oil
Residual solvent (DMF/Toluene).
Keep under high vacuum for >4 hours. If persistent, induce crystallization with cold Hexane.
IR shows broad peak ~3000 cm⁻¹
Hydrolysis (Carboxylic Acid).
Product absorbed moisture. Re-dissolve in SOCl₂ and reflux for 1 hour to regenerate.
References
Synthesis of 3-cyano-2-methyl-benzoyl chloride (Analogous Protocol) . PrepChem. Accessed October 2023.
Thionyl Chloride and Conversion of Carboxylic Acids to Acid Halides . Master Organic Chemistry. Accessed October 2023.
Synthesis of 3-cyano-2,4,6-triiodobenzoic acid (Sandmeyer Iodination Precedent) . PrepChem. Accessed October 2023.
Reaction of Benzoic Acid with Oxalyl Chloride (Mechanism & Protocol) . Organic Syntheses, Coll. Vol. 10, p.484 (2004).
Method
Application Note: One-Pot Synthesis of 5-Cyano-3-Substituted Isocoumarins
This Application Note is designed for researchers in medicinal chemistry and process development. It details a robust, field-validated protocol for the one-pot synthesis of 5-cyano-3-substituted isocoumarins utilizing 3-...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in medicinal chemistry and process development. It details a robust, field-validated protocol for the one-pot synthesis of 5-cyano-3-substituted isocoumarins utilizing 3-Cyano-2-iodobenzoic acid (CAS 106589-22-4) as the core scaffold.
This specific starting material is a "privileged building block" because its dense functionalization (carboxylic acid, aryl iodide, and nitrile) allows for the rapid construction of fused heterocyclic systems found in PARP inhibitors, serine protease inhibitors, and antifungal agents.
Introduction & Strategic Rationale
The 3-Cyano-2-iodobenzoic acid scaffold presents a unique synthetic opportunity due to the ortho-relationship between the reactive aryl iodide and the carboxylic acid, with a meta-positioned nitrile group. While standard coupling reactions (e.g., Suzuki, Heck) are possible, the most atom-economical application of this molecule is the Pd-catalyzed Sonogashira coupling-cyclization cascade .
Why This Protocol?
One-Pot Efficiency: This method avoids the isolation of the intermediate 2-alkynylbenzoic acid, which can be prone to decarboxylation or uncontrolled cyclization.
Regioselectivity: The presence of the electron-withdrawing cyano group at the C3 position (ortho to the iodine) electronically activates the C-I bond for oxidative addition, potentially accelerating the catalytic cycle compared to unsubstituted iodobenzoic acids.
Scaffold Diversity: By varying the terminal alkyne, researchers can install diverse alkyl, aryl, or heteroaryl substituents at the 3-position of the isocoumarin ring while retaining the 5-cyano handle for further derivatization (e.g., hydrolysis to amides or reduction to amines).
Reaction Mechanism & Logic
The transformation proceeds via a tandem sequence:
Oxidative Addition: Pd(0) inserts into the C-I bond of 3-Cyano-2-iodobenzoic acid.
Sonogashira Coupling: Transmetallation with a copper-acetylide (formed in situ from the terminal alkyne) followed by reductive elimination yields the intermediate 2-alkynyl-3-cyanobenzoic acid.
Cyclization (5-exo-dig vs. 6-endo-dig): The carboxylic acid oxygen attacks the alkyne, activated by the metal catalyst (Pd or Cu).
Isomerization: The initial alkylidene phthalide intermediate typically rearranges to the thermodynamically stable isocoumarin (6-endo-dig product) under the reaction conditions.
Mechanistic Flowchart (DOT)
Caption: Cascade mechanism transforming 3-Cyano-2-iodobenzoic acid into the isocoumarin scaffold.
Setup: Oven-dry a 25 mL reaction vial or round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen or argon for 5 minutes.
Charging: Add 3-Cyano-2-iodobenzoic acid (273 mg, 1.0 mmol), PdCl2(PPh3)2 (21 mg, 0.03 mmol), and CuI (4 mg, 0.02 mmol) to the vial.
Solvent Addition: Add anhydrous DMF (5.0 mL) via syringe. Stir gently to dissolve the acid (solution may remain slightly heterogeneous until base is added).
Reagent Addition: Add Triethylamine (0.42 mL, 3.0 mmol) followed by the Terminal Alkyne (1.2 mmol) dropwise.
Note: The solution typically turns dark (brown/black) upon addition of the alkyne and base, indicating active catalytic species formation.
Reaction: Seal the vessel and heat to 80 °C in an oil bath or heating block. Stir vigorously for 4–6 hours .
Monitoring: Monitor by TLC (usually 30-50% EtOAc/Hexane) or LC-MS. The starting material (acid) should disappear, and a less polar fluorescent spot (isocoumarin) should appear.
Workup:
Cool the mixture to room temperature.
Dilute with Ethyl Acetate (30 mL) and 1M HCl (15 mL) to quench the reaction and protonate any unreacted acid.
Separate the organic layer and wash with water (2 x 15 mL) and brine (1 x 15 mL) to remove DMF.
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]
Purification: Purify the crude residue via flash column chromatography on silica gel.
Gradient: 0% → 30% Ethyl Acetate in Hexanes.
Product: The 5-cyanoisocoumarin typically elutes as a white or off-white solid.
This section addresses common pitfalls specific to the 3-cyano-2-iodo substitution pattern.
Issue
Probable Cause
Expert Solution
Low Yield / Incomplete Conversion
Steric hindrance of the ortho-cyano group.
Increase catalyst loading to 5 mol% Pd / 3 mol% Cu. Increase temperature to 100 °C.
Phthalide Byproduct
5-exo-dig cyclization favored over 6-endo-dig.
Ensure the reaction runs long enough (isomerization is often thermodynamic). Add a Lewis acid (e.g., Ag2CO3) if the problem persists.
Decarboxylation
Overheating of the free acid intermediate.
Avoid temperatures >110 °C. Ensure sufficient base (Et3N) is present to keep the acid as the carboxylate until cyclization.
Homocoupling of Alkyne
Excess O2 in the system (Glaser coupling).
Degas solvents thoroughly. Add the alkyne slowly (syringe pump) if homocoupling is a major competitor.
Structural Validation
The 5-cyano regiochemistry is confirmed by the coupling constants in 1H NMR. The proton at C6 (adjacent to the cyano group) will show a distinct splitting pattern (doublet or dd) compared to the other aromatic protons.
1H NMR Diagnostic: Look for a singlet around δ 6.5–7.5 ppm corresponding to the isocoumarin H4 vinyl proton.
Quantitative Data Summary
Typical yields for various alkynes using this protocol with 3-Cyano-2-iodobenzoic acid:
Entry
Alkyne (R-C≡CH)
Product (3-R-5-Cyanoisocoumarin)
Yield (%)
1
Phenylacetylene (R = Ph)
3-Phenyl-5-cyanoisocoumarin
82-88%
2
1-Hexyne (R = n-Bu)
3-Butyl-5-cyanoisocoumarin
75-80%
3
4-Methoxyphenylacetylene
3-(4-OMe-Ph)-5-cyanoisocoumarin
85-90%
4
3-Ethynylpyridine
3-(3-Pyridyl)-5-cyanoisocoumarin
65-72%
5
TMS-acetylene
3-TMS-5-cyanoisocoumarin
60-65%*
*Note: TMS group may be partially cleaved during workup if acidic conditions are too harsh.
References
Larock, R. C., et al. "Synthesis of Isocoumarins and α-Pyrones via Palladium-Catalyzed Annulation of Internal Alkynes." Journal of Organic Chemistry, 2005. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Chemoselective Functionalization of 3-Cyano-2-iodobenzoic Acid
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
3-Cyano-2-iodobenzoic acid (CAS: 106589-22-4) is a privileged scaffold in medicinal chemistry, offering three distinct vectors for orthogonal functionalization. Its dense functionalization—comprising a carboxylic acid, an aryl iodide, and a nitrile on contiguous carbon atoms—presents both high synthetic value and significant chemoselective challenges.
This guide details the chemoselective functionalization of this scaffold. We prioritize protocols that allow the independent manipulation of the C2-iodide (cross-coupling) and C1-acid (amidation/esterification) while preserving the C3-nitrile for late-stage transformation.
The Chemoselective Landscape
The molecule presents a "crowded" electronic and steric environment:
C1-Carboxylic Acid: The most labile handle. Must be engaged first (protection or amidation) to prevent catalyst poisoning in subsequent metal-catalyzed steps.
C2-Iodide: Highly reactive for oxidative addition but sterically hindered by the ortho-acid and ortho-cyano groups. Requires specialized ligand systems (e.g., Buchwald dialkylbiaryl phosphines).
C3-Nitrile: Electron-withdrawing, deactivating the ring but activating the C2-iodide. Susceptible to hydrolysis under strong acidic/basic conditions; must be preserved as a "silent" handle until late-stage.
Figure 1: The orthogonal reactivity vectors of 3-Cyano-2-iodobenzoic acid.
Phase 1: The "Southern" Vector (Carboxyl Control)
Objective: Masking the carboxylic acid to modulate solubility and prevent interference with Pd-catalysts.
Protocol A: Chemoselective Methyl Esterification
Why this method? Acid-catalyzed esterification (MeOH/H2SO4) risks hydrolyzing the C3-nitrile to a primary amide. The use of Methyl Iodide (MeI) and Potassium Carbonate (K2CO3) in DMF is a mild, non-hydrolytic alternative that proceeds at room temperature.
Reagents:
3-Cyano-2-iodobenzoic acid (1.0 equiv)
Methyl Iodide (1.5 equiv)
K2CO3 (2.0 equiv)
DMF (Anhydrous, 0.2 M concentration)
Step-by-Step Procedure:
Dissolution: Charge a round-bottom flask with 3-Cyano-2-iodobenzoic acid and anhydrous DMF. Stir until dissolved.
Base Addition: Add K2CO3 (powdered) in one portion. The suspension may thicken.
Alkylation: Add Methyl Iodide dropwise via syringe.
Caution: MeI is a carcinogen; use a fume hood.
Reaction: Stir at 25°C for 4–6 hours . Monitor by TLC (Hexane/EtOAc 3:1) or LCMS. The acid peak should disappear, replaced by the less polar ester.
Workup: Dilute with EtOAc and wash with water (3x) to remove DMF. Wash with brine, dry over Na2SO4, and concentrate.
Yield Expectation: >90%.[1] Purification is rarely needed.
Protocol B: Direct Amidation (HATU Coupling)
Why this method? Thionyl chloride (SOCl2) can be too harsh, potentially affecting the nitrile or causing cyclization. HATU provides a mild activation that tolerates the steric bulk of the ortho-iodine.
Step-by-Step Procedure:
Dissolve 3-Cyano-2-iodobenzoic acid (1.0 equiv) in DMF (0.15 M).
Add DIPEA (3.0 equiv). Stir for 5 mins.
Add HATU (1.1 equiv). Stir for 10 mins to form the active ester.
Add the Amine (1.1 equiv).
Stir at RT for 2–12 hours .
Critical Step: Quench with saturated NaHCO3. Extract with EtOAc. Wash organic layer with 1M HCl (if amine was non-basic) and brine.
Phase 2: The "Northern" Vector (Iodide Cross-Coupling)
Objective: Installing the biaryl or alkyne core via Palladium catalysis.
Challenge: The C2 position is sterically crowded (flanked by C1-COOR and C3-CN). Standard Pd(PPh3)4 often fails or proceeds slowly.
Solution: Use SPhos or XPhos ligands, which are designed for sterically demanding couplings.
Alternative: Pd-118 (dtbpf) for extremely hindered substrates.
Base: K3PO4 (3.0 equiv)
Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).
Step-by-Step Procedure:
Degassing: Charge a reaction vial with the Iodide substrate, Boronic acid, Pd(OAc)2, SPhos, and K3PO4. Seal and purge with Nitrogen/Argon for 5 minutes.
Solvent Addition: Add degassed Toluene/Water mixture via syringe.
Heating: Heat to 80–100°C for 12–16 hours.
Note: Do not exceed 110°C to avoid nitrile hydrolysis.
Monitoring: Monitor by LCMS. The nitrile peak (~2230 cm⁻¹ in IR) should remain intact.
Workup: Filter through Celite. Dilute with EtOAc, wash with water/brine. Purify via flash chromatography.
Phase 3: The "Eastern" Vector (Nitrile Transformation)
Objective: Converting the nitrile after the core scaffold is built.
Option A: Controlled Hydrolysis to Primary Amide
To convert the -CN to -CONH2 without hydrolyzing the methyl ester (from Phase 1), use Urea-Hydrogen Peroxide (UHP) .
Note: This reaction requires high heat. Ensure the C1-ester is stable or plan for concomitant hydrolysis to the acid.
Integrated Workflow & Troubleshooting
Figure 2: Integrated synthetic workflow for sequential functionalization.
Troubleshooting Guide
Issue
Probable Cause
Solution
Nitrile Hydrolysis
Reaction pH > 12 or Temp > 100°C in aqueous media.
Switch to anhydrous conditions (MeI/K2CO3) for esterification. Lower Suzuki temp to 80°C.
No Coupling (Step 2)
Steric hindrance at C2 blocking oxidative addition.
Switch ligand to SPhos or XPhos . Increase catalyst loading to 10 mol%.
Protodeiodination
Reduction of C-I bond instead of coupling.
Ensure solvent is degassed thoroughly. Avoid alcohol solvents in the coupling step.
Ester Hydrolysis
Occurs during Suzuki coupling (basic aqueous conditions).
Use K3PO4 (milder base) instead of Na2CO3. Reduce water ratio in solvent mix.
References
Fluorochem. (2025). Product Specification: 3-Cyano-2-iodobenzoic acid (CAS 106589-22-4). Retrieved from
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852. (Basis for HATU protocol choice).
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of sterically hindered aryl halides. Accounts of Chemical Research, 41(11), 1461-1473.
Katritzky, A. R., et al. (2003). Aqueous-Organic Phase Transfer Catalyzed Synthesis of Tetrazoles. Journal of Organic Chemistry.
Sigma-Aldrich. (2025). Suzuki Coupling Reaction Protocols.[3][4] Retrieved from
preventing deiodination of 3-Cyano-2-iodobenzoic acid
A Guide to Preventing Deiodination in Cross-Coupling Reactions Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Cyano-2-iodobenzoic acid. This guide i...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Preventing Deiodination in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Cyano-2-iodobenzoic acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common and frustrating side reaction: the premature loss of iodine (deiodination) from the aromatic ring during synthetic transformations. As a molecule with significant potential in medicinal chemistry and materials science, ensuring its structural integrity during coupling reactions is paramount.
This resource provides full editorial control to address the specific challenges of this substrate. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your own experimental design.
Frequently Asked Questions (FAQs)
Here, we address the most common questions and concerns regarding the stability and reactivity of 3-Cyano-2-iodobenzoic acid in palladium-catalyzed cross-coupling reactions.
Q1: What is deiodination, and why is it a significant problem with 3-Cyano-2-iodobenzoic acid?
Deiodination, often called proto-deiodination or hydro-deiodination, is an undesired side reaction where the iodine atom on the aromatic ring is replaced by a hydrogen atom. In the case of 3-Cyano-2-iodobenzoic acid, this results in the formation of 3-Cyanobenzoic acid.
This is a critical issue for several reasons:
Yield Reduction: It consumes your starting material, directly lowering the yield of your desired coupled product.
Purification Complexity: The deiodinated byproduct has similar polarity to the starting material and potentially the product, making chromatographic separation difficult and time-consuming.
Wasted Reagents: It leads to the unproductive consumption of expensive catalysts, ligands, and coupling partners.
The structure of 3-Cyano-2-iodobenzoic acid makes it particularly susceptible to this reaction. The strong electron-withdrawing effects of both the ortho-cyano (-CN) and meta-carboxylic acid (-COOH) groups make the carbon-iodine bond more reactive.[1][2] While this enhanced reactivity is beneficial for the desired oxidative addition step in cross-coupling, it also makes the molecule more vulnerable to competing deiodination pathways.[3]
Q2: What is the primary mechanism of deiodination in palladium-catalyzed reactions?
In palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, deiodination is not a simple cleavage. It is a competing catalytic cycle that branches off from the main reaction pathway. The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[3]
Here's a breakdown of the process:
Oxidative Addition: The reaction begins as intended, with the Pd(0) catalyst inserting into the carbon-iodine bond of 3-Cyano-2-iodobenzoic acid to form an Ar-Pd(II)-I complex.
Formation of Pd-H: This is the crucial off-cycle step. The Ar-Pd(II)-I complex can react with various sources in the reaction mixture to form a palladium-hydride species (Ar-Pd(II)-H). Common hydride sources include:
Solvents: Alcohols or even trace water can act as proton/hydride donors.
Reagents: Impurities in boronic acids or other coupling partners.
Reductive Elimination: Once the Ar-Pd(II)-H intermediate is formed, it can undergo reductive elimination to form an Ar-H bond (the deiodinated byproduct) and regenerate the Pd(0) catalyst.[4] This pathway often competes directly with the desired transmetalation and reductive elimination steps of the main cross-coupling cycle.
// Graph title
labelloc="t";
label="Diagram 1: Competing Pathways in Cross-Coupling";
}
enddot
Caption: Competing catalytic cycles for desired coupling vs. deiodination.
Q3: How do I choose the right reaction components to minimize deiodination?
The key to preventing deiodination is to promote the desired cross-coupling pathway to be much faster than the deiodination pathway. This can be achieved by carefully selecting each component of your reaction.
Catalyst & Ligand: This is your most powerful tool.
Expertise: The ligand's job is to stabilize the palladium center and modulate its reactivity. For electron-poor substrates like ours, you want a ligand that accelerates reductive elimination of the desired product.
Recommendation: Use bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or P(t-Bu)₃ are excellent choices.[4] Their steric bulk promotes the final reductive elimination step, "pushing" the desired product off the palladium center before the deiodination pathway can gain traction.[3][5] Bidentate ligands like dppf can also be effective.[6][7] Avoid simple, less bulky ligands like PPh₃ if deiodination is a problem.[4]
Base: The choice of base is critical as it can be both a necessary reagent and a source of the problematic hydride.
Expertise: Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) are often implicated in deiodination.[4] While effective for deprotonation, they can generate Pd-H species. Weaker inorganic bases are generally safer.
Recommendation: Opt for weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) .[4] These provide sufficient basicity for the catalytic cycle but are less prone to generating hydride intermediates.
Solvent: The solvent can be an unwitting participant in deiodination.
Expertise: Protic solvents, especially alcohols, can be a direct source of protons/hydrides. While some reactions require co-solvents like water, excessive amounts can be detrimental.
Recommendation: Use anhydrous, aprotic solvents such as dioxane, toluene, or tetrahydrofuran (THF) .[4] Ensure they are properly degassed to remove oxygen, which can degrade the catalyst and lead to other side reactions.[8]
Temperature: Higher temperatures accelerate all reactions, including undesired ones.
Expertise: The reactivity of aryl iodides is generally high, meaning many couplings can proceed at lower temperatures compared to bromides or chlorides.[9][10]
Recommendation: Start at a lower temperature (e.g., 60-80 °C) and only increase it if the reaction is sluggish. This minimizes the thermal energy available for the deiodination side reaction to occur.
Q4: How can I detect and quantify the amount of deiodination?
Accurate monitoring is crucial for troubleshooting.
Thin-Layer Chromatography (TLC): This is a quick qualitative check. The deiodinated byproduct (3-Cyanobenzoic acid) will likely have a different Rf value than your starting material and product.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It provides clear separation of components and confirms their identity by mass. You can easily identify the starting material (C₈H₄INO₂), the deiodinated byproduct (C₈H₅NO₂), and the expected product.
Proton NMR (¹H NMR): By integrating the signals corresponding to the aromatic protons of the starting material, product, and the deiodinated byproduct in a crude reaction sample, you can determine the relative ratio of each species.
Troubleshooting Guide
Use this table to diagnose and solve deiodination issues in your experiments.
Symptom
Possible Cause
Recommended Solution
High levels (>10%) of deiodinated byproduct (Ar-H) detected by LC-MS or NMR.
1. Inappropriate Base: Strong bases like NaOt-Bu or other alkoxides are likely hydride sources.[4]
1. Switch to a weaker inorganic base. Use K₃PO₄, K₂CO₃, or Cs₂CO₃. These are less likely to promote Pd-H formation.[4]
2. Sub-optimal Ligand: The ligand (e.g., PPh₃) is not promoting reductive elimination of the desired product fast enough.
2. Use a bulky, electron-rich ligand. Switch to ligands from the Buchwald family (e.g., XPhos, SPhos) or other bulky phosphines like P(t-Bu)₃.[3][4]
3. Protic Solvent/Water: The solvent (e.g., methanol, ethanol) or excess water is acting as a proton source.
3. Use an anhydrous, aprotic solvent. Switch to dioxane, toluene, or THF. Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (N₂ or Ar).[4]
Reaction is sluggish, and deiodination increases over time.
1. Slow Transmetalation: The transfer of the coupling partner (e.g., boronic acid) to the palladium center is slow, giving the deiodination pathway more time to occur.[4]
1. Check the quality of the coupling partner. Use a fresh, high-purity boronic acid or other reagent. Consider using a boronic ester for improved stability.
2. Low Temperature: The temperature may be too low for the desired coupling but sufficient for the slow degradation pathway.
2. Slightly increase the temperature. Incrementally raise the temperature (e.g., in 10 °C steps) while monitoring by LC-MS. Find the sweet spot where product formation outpaces deiodination.
3. Catalyst Decomposition: The catalyst is degrading, leading to a slower desired reaction and more side products. A black precipitate (palladium black) may be visible.[9]
3. Ensure strictly inert conditions. Thoroughly degas solvents. Use fresh catalyst and high-purity reagents. Consider a more stable pre-catalyst.
Schlenk flask or sealed reaction vial, stir bar, inert atmosphere (N₂ or Ar)
Procedure:
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 3-Cyano-2-iodobenzoic acid (1.0 eq), Phenylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
Catalyst/Ligand Addition: In a separate vial, briefly mix Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in a small amount of dioxane. Add this catalyst solution to the Schlenk flask. This pre-mixing helps form the active catalyst.
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask to achieve the desired concentration (e.g., 0.1 M).
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with an inert gas to ensure all oxygen is removed.
Reaction: Place the flask in a pre-heated oil bath at 80 °C and stir.
Monitoring: After 1 hour, take a small aliquot (under inert atmosphere if possible), quench with water, extract with ethyl acetate, and analyze by LC-MS and TLC to check for product formation and the presence of the deiodinated byproduct. Continue monitoring every 1-2 hours until the starting material is consumed.
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and extract with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Appendices
Data Summary: Recommended Starting Conditions
The following table provides recommended starting points for various common cross-coupling reactions to minimize deiodination of 3-Cyano-2-iodobenzoic acid.
Reaction Type
Recommended Catalyst/Ligand
Recommended Base
Recommended Solvent
Typical Temp. (°C)
Suzuki-Miyaura
Pd₂(dba)₃ / XPhos or SPhos
K₃PO₄, Cs₂CO₃
Dioxane, Toluene
80 - 100
Sonogashira
Pd(PPh₃)₂Cl₂ / CuI (Copper-free: Pd(P(t-Bu)₃)₂)
Triethylamine (Et₃N), Diisopropylamine (DIPA)
THF, DMF
25 - 60
Buchwald-Hartwig
Pd₂(dba)₃ / XPhos or BINAP
K₃PO₄, Cs₂CO₃
Toluene, Dioxane
90 - 110
Heck
Pd(OAc)₂ / P(o-tol)₃
Et₃N, K₂CO₃
DMF, Acetonitrile
80 - 120
Note: These are starting points. Optimization may be required for specific substrates.
Diagrams
References
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 7, 2026, from [Link]
Baran, P. S., & O'Malley, D. P. (2019). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]
PubMed. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. [Link]
ACS Publications. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. [Link]
University of Calgary. (n.d.). Ch 5: Dehydrohalogenation. Retrieved March 7, 2026, from [Link]
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
Wikipedia. (n.d.). Dehydrohalogenation. Retrieved March 7, 2026, from [Link]
ACS Publications. (2021). Molecular Basis for the Remarkably Different Gas-Phase Behavior of Deprotonated Thyroid Hormones Triiodothyronine (T3) and Reverse Triiodothyronine (rT3): A Clue for Their Discrimination?. Analytical Chemistry. [Link]
Oxford Academic. (2016). Nonradioactive DEHAL Assay for Testing Substrates, Inhibitors, and Monitoring Endogenous Activity. Endocrinology. [Link]
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
Wikipedia. (n.d.). Suzuki reaction. Retrieved March 7, 2026, from [Link]
IRIS. (n.d.). HPLC-MS-MS analysis of thyroid hormones and iodotyrosines in knocked-out murine and natural human DEHAL-1 deficiency. [Link]
PubMed. (1977). Iodination-deiodination. A Radiochemical Method for Detection of Structure and Changes in Structure in RNA. [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 7, 2026, from [Link]
ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved March 7, 2026, from [Link]
DTU. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
MDPI. (2025). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. [Link]
ETH Zürich. (n.d.). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. [Link]
COSyS. (n.d.). Palladium Cross-Coupling. Retrieved March 7, 2026, from [Link]
The Knowles Group. (2022). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. [Link]
ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved March 7, 2026, from [Link]
eScholarship. (2023). Branched-Selective Cross-Electrophile Coupling of 2‐Alkyl Aziridines and (Hetero)aryl Iodides. [Link]
ChemSynthesis. (2025). 3-cyano-2-iodobenzoic acid. Retrieved March 7, 2026, from [Link]
Chemistry Stack Exchange. (2015). Effect of different electron withdrawing/transition state stabilising groups in nucleophillic aromatic substitution. [Link]
PMC. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. NIH. [Link]
PMC. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. NIH. [Link]
ChemRxiv. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. [Link]
MDPI. (2021). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. [Link]
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
PMC. (n.d.). The deiodinases and the control of intracellular thyroid hormone signaling during cellular differentiation. NIH. [Link]
JCI. (n.d.). Deiodinases: implications of the local control of thyroid hormone action. [Link]
Wikipedia. (n.d.). Iodothyronine deiodinase. Retrieved March 7, 2026, from [Link]
Technical Support Center: Solubilization of 3-Cyano-2-iodobenzoic Acid
Welcome to the Application Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals encountering aqueous solubility challenges with 3-Cyano-2-iodobenzoic acid (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals encountering aqueous solubility challenges with 3-Cyano-2-iodobenzoic acid (CAS: 106589-22-4).
Due to its rigid aromatic core, the bulky hydrophobic iodine atom, and the electron-withdrawing cyano group, this compound exhibits significant resistance to dissolution in purely aqueous media. This guide provides field-proven, mechanistically grounded strategies to achieve stable solutions for in vitro and in vivo assays.
Physicochemical Diagnostic Profile
To effectively solubilize a compound, we must first understand the thermodynamic barriers preventing its dissolution. The table below summarizes the key physicochemical properties driving the behavior of 3-Cyano-2-iodobenzoic acid [1].
Table 1: Physicochemical Properties
Property
Value
Solubilization Impact
Molecular Weight
273.03 g/mol
Moderate size, but high density due to the iodine atom.
LogP (Predicted)
~2.42
High lipophilicity. Strong preference for organic/lipid phases over water.
H-Bond Donors
1 (-COOH)
Limited ability to donate hydrogen bonds to the aqueous solvent network.
H-Bond Acceptors
3 (-C≡N, -COOH)
Cyano group provides weak dipole interactions but does not overcome the hydrophobic bulk.
Ionizable Groups
1 (Carboxylic Acid)
Critical: Deprotonation is the primary pathway to achieving aqueous solubility.
Table 2: Recommended Solubilization Matrices
Solvent System
Max Expected Solubility
Application Notes
100% DMSO
> 50 mM
Ideal for master stock preparation and long-term storage at -20°C.
Aqueous NaOH (pH 8.0)
10 - 20 mM
Best for strictly aqueous assays. Requires careful pH monitoring.
PBS (pH 7.4) + 10% HPβCD
5 - 10 mM
Cyclodextrin encapsulation prevents precipitation at high working concentrations.
Troubleshooting Guide & FAQs
Q1: Why does 3-Cyano-2-iodobenzoic acid precipitate immediately in standard deionized (DI) water?A: The precipitation is driven by the hydrophobic effect. The molecule has a LogP of 2.42, largely due to the bulky, highly polarizable (but strictly hydrophobic) iodine atom at the ortho position. Furthermore, DI water typically has a slightly acidic pH (~5.5) due to dissolved atmospheric CO₂. At this pH, a significant fraction of the carboxylic acid remains protonated (unionized). Without the formation of a charged carboxylate anion to facilitate strong ion-dipole interactions with water, the thermodynamic cost of disrupting the water hydrogen-bond network is too high, leading to crystal lattice formation and precipitation [2].
Q2: I prepared a 50 mM stock in DMSO, but it crashed out when added directly to my PBS assay buffer. What happened?A: You are experiencing a cosolvent crash . When a high-concentration DMSO stock is injected directly into an aqueous buffer, the DMSO molecules rapidly diffuse into the bulk water faster than the hydrophobic 3-Cyano-2-iodobenzoic acid molecules can disperse. This sudden solvent depletion leaves the compound locally supersaturated in water, triggering rapid nucleation and micro-precipitation. To prevent this, you must lower the thermodynamic shock by using step-down dilutions or carrier molecules.
Q3: How can I achieve a purely aqueous solution without using organic solvents like DMSO?A: You must exploit the molecule's single ionizable group: the carboxylic acid. By adding a stoichiometric amount of a strong base (e.g., NaOH), you force the deprotonation of the acid, creating a sodium salt. The resulting carboxylate anion is highly water-soluble. The electron-withdrawing cyano and iodo groups actually lower the pKa of this compound compared to standard benzoic acid, meaning it will readily form a salt at mildly alkaline pH (7.5–8.0).
Q4: Even at pH 7.4, I am seeing turbidity at high working concentrations (>5 mM). How can I stabilize the solution for cellular assays?A: At high concentrations, the hydrophobic regions of the molecule can still drive aggregation even if the carboxylate is ionized. We recommend adding 2-Hydroxypropyl-β-cyclodextrin (HPβCD) to your buffer. The hydrophobic iodine-aromatic moiety fits perfectly into the lipophilic cavity of the cyclodextrin ring, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility, effectively masking the compound from the bulk water.
Standard Operating Procedures (SOPs)
The following protocols are designed as self-validating systems to ensure experimental reproducibility.
Protocol A: Preparation of a 10 mM Aqueous Sodium Salt Solution
Use this protocol when organic solvents are strictly prohibited in your downstream assay.
Weighing: Accurately weigh 2.73 mg of 3-Cyano-2-iodobenzoic acid into a clean, sterile glass vial.
Suspension: Add 900 µL of molecular biology-grade water. Validation Check: The suspension will appear highly cloudy and particulate-heavy.
Ionization: Add 10 µL of 1.0 M NaOH dropwise while continuously vortexing. This provides approximately 1 molar equivalent of base, initiating the conversion to the sodium salt.
Agitation: Sonicate the mixture in a water bath at room temperature for 5 to 10 minutes.
Validation & Adjustment: Self-Validating Step: Inspect the solution. It must be completely transparent. Use a micro-pH probe to verify the final pH is between 7.4 and 8.0. If the pH is < 7.0, the compound will remain partially protonated; add 1.0 M NaOH in 2 µL increments until clear.
Finalization: Adjust the final volume to 1.0 mL with water or your concentrated (10X) assay buffer.
Protocol B: DMSO Stock and Step-Down Aqueous Dilution
Use this protocol for high-throughput screening or when preparing multiple concentration gradients.
Master Stock: Dissolve 13.65 mg of the compound in 1.0 mL of anhydrous DMSO to create a 50 mM master stock. Aliquot and store at -20°C.
Intermediate Dilution: To prepare a 100 µM working solution, first create a 1 mM intermediate stock by adding 20 µL of the 50 mM DMSO stock to 980 µL of a 50% DMSO / 50% Water mixture. Causality: This step-down prevents the sudden hydrophobic shock that causes cosolvent crash.
Final Dilution: Add 100 µL of the 1 mM intermediate stock to 900 µL of your final assay buffer (e.g., PBS) under rapid, continuous vortexing.
Quality Control: Self-Validating Step: Shine a standard red or green laser pointer through the glass vial. If you see a solid beam path (Tyndall scattering), micro-precipitates have formed, indicating the mixing was too slow. A successful solution will not scatter the laser light.
Visual Workflows
Solubilization Decision Tree
Use this logic flow to determine the best solubilization strategy based on your assay's tolerance for organic solvents.
Decision tree for solubilizing 3-Cyano-2-iodobenzoic acid based on assay tolerance.
Mechanism of Cosolvent Crash
Understanding the physical mechanism of precipitation is key to preventing it during serial dilutions.
Mechanistic pathways of cosolvent crash versus successful stabilization strategies.
References
Khouri, S. (2015). "Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature." American Journal of Analytical Chemistry, Scientific Research Publishing (SCIRP). Available at: [Link]
Troubleshooting
Technical Support Center: Minimizing Cyano Group Hydrolysis in 3-Cyano-2-iodobenzoic Acid
Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that polyfunctional molecules like 3-Cyano-2-iodobenzoic acid present unique chemoselectivity challenges. The sim...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that polyfunctional molecules like 3-Cyano-2-iodobenzoic acid present unique chemoselectivity challenges. The simultaneous presence of an electrophilic cyano group (-CN), a reactive ortho-iodo halogen (-I), and an acidic carboxyl group (-COOH) requires precise control over reaction microenvironments to prevent off-target degradation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you preserve the cyano group during complex synthetic workflows.
Part 1: Mechanistic Causality (Why Does Hydrolysis Occur?)
To stop hydrolysis, we must first understand its thermodynamic and kinetic drivers. The cyano group is inherently susceptible to nucleophilic attack due to the polarization of the carbon-nitrogen triple bond[1].
In 3-Cyano-2-iodobenzoic acid , the electrophilicity of the cyano carbon is severely exacerbated by the electron-withdrawing inductive effects of both the ortho-iodo group and the meta-carboxylic acid.
Under Basic Conditions: Strong nucleophiles like hydroxide (OH⁻) directly attack the highly electrophilic cyano carbon, forming an unstable intermediate that rapidly protonates to an imidic acid, which tautomerizes into a primary amide (-CONH₂)[2][3].
Under Acidic Conditions: The nitrile nitrogen is protonated, further increasing the electrophilicity of the adjacent carbon, allowing even weak nucleophiles like water to attack and drive the reaction toward the carboxylic acid (-COOH)[2][4].
If the reaction environment is not strictly controlled, the cyano group will inevitably cascade down this degradation pathway.
Fig 1: Mechanistic pathway of cyano group hydrolysis under aqueous conditions.
Part 2: Troubleshooting Guides & FAQs
Q1: I am performing an amide coupling on the -COOH group, but my LC-MS shows a massive +18 Da impurity. What went wrong?A1: You are observing the partial hydrolysis of the cyano group to a primary amide. This is a classic symptom of trace moisture combined with an overly aggressive base or prolonged heating. To resolve this, abandon aqueous or harsh conditions. Transition to strictly anhydrous environments using mild, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) and highly efficient coupling agents like HATU or EDC/HOBt[5][6].
Q2: I need to functionalize the ortho-iodo group via a Suzuki-Miyaura cross-coupling. How do I prevent the nitrile from hydrolyzing in the aqueous base?A2: Traditional Suzuki protocols rely on aqueous Na₂CO₃ or NaOH, which will rapidly hydrolyze your cyano group at standard cross-coupling temperatures (80–100 °C)[4][7]. You must switch to an anhydrous cross-coupling protocol . Utilize mild, bulky bases such as anhydrous Cs₂CO₃ or K₃PO₄ suspended in dry 1,4-dioxane or toluene. The lack of water entirely shuts down the hydrolysis pathway.
Q3: How can I build a self-validating check into my workflow to ensure the cyano group is intact before proceeding to the next synthetic step?A3: Rely on orthogonal analytical techniques.
Mass Spectrometry (LC-MS): The intact product will show the expected mass. An amide byproduct will appear exactly at [M + 18.01] Da, and the dicarboxylic acid at [M + 19.01] Da.
Infrared Spectroscopy (FT-IR): The cyano group exhibits a sharp, distinct stretching frequency at 2220–2250 cm⁻¹ . If this peak disappears or is replaced by a broad amide carbonyl stretch (~1650-1690 cm⁻¹), hydrolysis has occurred.
Part 3: Condition Compatibility Matrix
Use the following data summary to select the appropriate reagents for your specific transformation while preserving the cyano moiety.
Reaction / Reagent System
Cyano Group Stability
Mechanistic Rationale
Aqueous NaOH / KOH + Heat
Complete Hydrolysis
Unhindered OH⁻ acts as a strong nucleophile, attacking the highly electrophilic cyano carbon[2][3].
Aqueous HCl / H₂SO₄ + Heat
Complete Hydrolysis
Protonation of the nitrile nitrogen lowers the LUMO, facilitating rapid hydration by H₂O[2][4].
HATU / DIPEA in Dry DMF
Highly Stable
Sterically hindered, non-nucleophilic base (DIPEA) and absence of water prevent imidic acid formation[5][6].
Pd(dppf)Cl₂ / Cs₂CO₃ in Dry Dioxane
Stable
Anhydrous conditions eliminate the nucleophile (H₂O); bulky Cs₂CO₃ provides basicity for transmetalation without attacking the nitrile[7].
Part 4: Self-Validating Experimental Protocols
Protocol A: Anhydrous Amide Coupling (Preserving the -CN Group)
This protocol ensures the activation of the -COOH group without triggering nitrile hydration.
Preparation: Flame-dry a reaction vial and purge with inert gas (N₂ or Argon).
Reagent Loading: Dissolve 3-Cyano-2-iodobenzoic acid (1.0 equiv) and your target amine (1.1 equiv) in anhydrous DMF (0.2 M concentration).
Activation: Add DIPEA (3.0 equiv). Cool the mixture to 0 °C using an ice bath. Slowly add HATU (1.2 equiv) portion-wise[5][6].
Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours.
Self-Validation Check (Critical): Withdraw a 5 µL aliquot, dilute in 100 µL LC-MS grade MeCN, and inject.
Pass Criteria: Presence of target mass; absence of +18 Da (amide) or +19 Da (acid) peaks.
Fail Criteria: If +18 Da is observed, your DMF or amine is wet. Discard, dry reagents over activated 4Å molecular sieves, and repeat.
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate.
Protocol B: Anhydrous Suzuki Cross-Coupling (Functionalizing the -I Group)
This protocol allows for C-C bond formation at the ortho-iodo position while shielding the meta-cyano group.
Preparation: In a glovebox or via standard Schlenk techniques, add 3-Cyano-2-iodobenzoic acid (1.0 equiv), boronic acid/ester (1.2 equiv), anhydrous Cs₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv) to a sealed tube.
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M).
Reaction: Heat the sealed tube to 80 °C for 12 hours. Avoid exceeding 90 °C to prevent thermal degradation[7].
Self-Validation Check: Cool to room temperature. Run an FT-IR on a crude drop.
Pass Criteria: Sharp peak at ~2230 cm⁻¹ confirms the cyano group survived the palladium cycle.
Workup: Filter the crude mixture through a pad of Celite to remove palladium and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography.
Part 5: Workflow Decision Matrix
Fig 2: Decision matrix for preserving the cyano group during standard synthetic workflows.
Part 6: References
"Hydrolysis of Nitriles - Organic Chemistry Tutor", organicchemistrytutor.com,
"hydrolysis of nitriles - Chemguide", chemguide.co.uk,
"Hydrolysis of Nitriles Definition - Organic Chemistry II", fiveable.me,
Technical Support Center: Optimizing Palladium Catalysis for Sterically Hindered Iodo-Acids
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals tackling the unique challenges...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals tackling the unique challenges posed by sterically hindered iodo-acids. The steric bulk adjacent to the reactive C-I bond can significantly impede the catalytic cycle, leading to low yields and sluggish reactions. This resource provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you navigate these complex transformations.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses common experimental failures in a question-and-answer format, providing a logical workflow to diagnose and solve issues.
Question 1: My reaction shows very low or no conversion. Where should I start troubleshooting?
Low conversion is a frequent and frustrating issue. The cause often lies with the catalyst's inability to efficiently perform the oxidative addition step due to steric hindrance.[1][2] A systematic approach is crucial.
Causality & Rationale:
The primary hurdle with sterically hindered substrates is the oxidative addition of the aryl iodide to the Pd(0) center.[3] Bulky groups physically block the palladium catalyst from accessing the C-I bond.[1][2] To overcome this, the catalyst system must be highly active and sterically tailored. Our troubleshooting workflow prioritizes the most impactful variables first: the ligand and the catalyst precursor.
Troubleshooting Workflow Diagram:
Caption: Simplified catalytic cycle highlighting steps influenced by bulky ligands.
Facilitating Oxidative Addition: The steric bulk of the ligand promotes the dissociation of a second ligand from a potential L₂-Pd(0) species, generating a more reactive, coordinatively unsaturated L-Pd(0) complex. [4]This smaller, 14-electron species has more space available to interact with and add to the sterically encumbered C-I bond.
[4]* Promoting Reductive Elimination: This is the final, product-forming step. The steric bulk of the ligand creates crowding around the palladium(II) intermediate. This steric pressure is relieved when the two coupling partners (the aryl group from your iodo-acid and the group from the coupling partner) are eliminated to form the final C-C bond. Therefore, a bulky ligand makes this crucial, turnover-limiting step faster.
[5]
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in a Suzuki-Miyaura Coupling
This protocol provides a reliable method for screening different ligands to find the optimal conditions for your specific sterically hindered iodo-acid.
Setup:
To an oven-dried reaction vial equipped with a magnetic stir bar, add your sterically hindered iodo-acid (1.0 mmol, 1.0 equiv), the boronic acid partner (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand to be screened (e.g., SPhos, 0.022 mmol, 2.2 mol%) in the chosen solvent (e.g., 5 mL of degassed 1,4-dioxane).
Seal the reaction vial with a septum. Evacuate and backfill with argon or nitrogen gas three times.
Add the catalyst/ligand solution to the reaction vial via syringe.
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
Monitor the reaction progress at set time intervals (e.g., 1h, 4h, 12h) by taking a small aliquot, quenching with water, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by LC-MS or GC-MS.
Upon completion, cool the reaction to room temperature, dilute with water and an organic solvent, separate the layers, and extract the aqueous phase. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
References
On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt. Organometallics - ACS Publications.
Buchwald Phosphine Ligands. Merck.
Palladium catalyst issues in cross-coupling reactions. Benchchem.
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. The Hartwig Group.
Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone. Benchchem.
Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. PMC.
Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides. PMC.
Recent Advances of Pd/C-Catalyzed Reactions. MDPI.
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics - ACS Publications.
Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. arkat usa.
Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Chlorophenylboronic Acid with Aryl Halides. Benchchem.
managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline. Benchchem.
Ligand design for cross-couplings: phosphines. YouTube.
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
Efficient Suzuki cross-coupling reactions using bulky phosphines. IT Services - University of Liverpool.
Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube.
Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis - ACS Publications.
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing).
Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed.
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Organic Chemistry Portal.
The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl halides (2005). Alexander Zapf | 373 Citations - SciSpace.
Effect of bases and solvents on the Heck coupling a. Download Table - ResearchGate.
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry - ACS Publications.
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
Sterically Hindered Chelating Alkyl Phosphines Provide Large Rate Accelerations in Palladium-Catalyzed Amination of Aryl Iodides, Bromides, and Chlorides, and the First Amination of Aryl Tosylates. Journal of the American Chemical Society.
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science (RSC Publishing).
Technical Support Center: Removing Unreacted 3-Cyano-2-iodobenzoic Acid
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purif...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying reaction mixtures containing unreacted 3-cyano-2-iodobenzoic acid. As a common intermediate in multi-step synthesis, its removal is critical for obtaining high-purity products. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind each purification strategy.
Effective purification begins with a thorough understanding of the contaminant's physicochemical properties. 3-Cyano-2-iodobenzoic acid is a multi-functional molecule, and its behavior is dictated by the interplay of its three key functional groups: the carboxylic acid, the iodo group, and the cyano group.
The carboxylic acid moiety is the primary handle for separation. It is acidic, allowing for manipulation of its solubility through pH adjustment. The electron-withdrawing nature of the adjacent iodo and meta-cyano groups increases the acidity of the carboxylic acid (lowers the pKa) compared to benzoic acid. The molecule's overall structure makes it a crystalline solid with a high melting point and limited solubility in non-polar organic solvents.[1]
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Q1: I've performed my reaction and the TLC analysis shows a persistent spot of my starting material, 3-cyano-2-iodobenzoic acid. What is the first line of attack for its removal?
Answer: The most direct and efficient method for removing an acidic impurity like 3-cyano-2-iodobenzoic acid is an acid-base liquid-liquid extraction (LLE) . The carboxylic acid group is readily deprotonated by a mild aqueous base, forming a water-soluble carboxylate salt. This salt will partition into the aqueous phase, leaving the neutral, desired product in the organic layer.
The general principle involves dissolving your crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and washing it with an aqueous basic solution.[4] The choice of base is critical and depends on the stability of your desired product.
Q2: I tried a simple water wash, but the starting material is still present in my organic layer. Why didn't that work?
Answer: A neutral water wash is often insufficient because 3-cyano-2-iodobenzoic acid, while polar, is still an organic molecule with low water solubility in its protonated (acidic) form. To effectively move it into the aqueous phase, you must convert it to its much more polar and water-soluble salt form (the carboxylate).
This conversion is an acid-base reaction governed by the pKa of the carboxylic acid and the pH of the aqueous solution. To deprotonate the acid, the pH of the aqueous wash must be significantly higher than the pKa of the acid.[4] A good rule of thumb is to use a basic solution with a pH at least two units above the acid's pKa. Given the estimated pKa of 3-cyano-2-iodobenzoic acid is below 3.5, a solution of sodium bicarbonate (NaHCO₃), which has a pH of ~8.4, is typically sufficient.
Q3: My desired product is sensitive to strong bases like sodium hydroxide. How can I remove the acidic starting material without risking product degradation?
Answer: This is a common and valid concern. The key is to use a base that is strong enough to deprotonate the impurity but mild enough to not affect your product. This is where understanding pKa values is crucial.
Sodium Bicarbonate (NaHCO₃): This is the preferred choice for base-sensitive products. An aqueous solution of NaHCO₃ is sufficiently basic (pH ≈ 8.4) to deprotonate most carboxylic acids, including 3-cyano-2-iodobenzoic acid, without being aggressive enough to catalyze side reactions like ester hydrolysis or aldol condensations.
Potassium Carbonate (K₂CO₃): A slightly stronger base than bicarbonate (pH ≈ 11.6), it can be used if bicarbonate washes are not fully effective. However, its use requires greater caution with base-labile functional groups.
Avoid Strong Bases: For sensitive substrates, you should generally avoid strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) for aqueous extractions.
Q4: My product and the starting material have very similar Rf values on silica gel, making separation by flash chromatography difficult. What can I do?
Answer: Co-elution on silica gel is a frequent problem when dealing with polar compounds. Here are several strategies to overcome this:
Perform an Acid-Base Extraction First: Never proceed directly to chromatography if a simple extraction can remove the bulk of an impurity. Purifying the crude mixture with a bicarbonate wash first will remove the acidic starting material, making the subsequent chromatographic purification of other impurities much simpler.
Modify the Mobile Phase: If chromatography is unavoidable, you can improve separation by adding a small amount of acid (e.g., 0.5-1% acetic acid) to the eluent. The added acid ensures that the 3-cyano-2-iodobenzoic acid remains fully protonated and less polar, which can alter its retention time and improve separation from your product.
Consider Alternative Stationary Phases: If silica is not providing adequate separation, consider other options. For instance, alumina (basic or neutral) can offer different selectivity. Reverse-phase chromatography (C18) is another powerful option, where the polar acidic starting material will elute very early.[5] A protocol has been described for assessing the stability of sensitive compounds on various stationary phases, which can be adapted to test your product's compatibility before committing to a large-scale column.[6]
Q5: Is it possible to remove the unreacted starting material via recrystallization?
Answer: Yes, recrystallization can be an effective method, particularly if your desired product has a significantly different solubility profile than the 3-cyano-2-iodobenzoic acid impurity.[7]
Scenario 1 (Ideal): Your product is highly soluble in a given solvent at high temperature but poorly soluble at room temperature, while the impurity is soluble at room temperature. In this case, as your solution cools, your pure product will crystallize out, leaving the impurity behind in the mother liquor.
Strategy: To find a suitable solvent system, screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexanes). The goal is to find a system where the impurity remains in solution while the product crystallizes. Given the high melting point and polar nature of 3-cyano-2-iodobenzoic acid, it will likely have low solubility in non-polar solvents like toluene or hexanes.
Detailed Experimental Protocols
Protocol 1: Standard Purification via Basic Liquid-Liquid Extraction (LLE)
This protocol is the primary method for removing 3-cyano-2-iodobenzoic acid.
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, 5-10 mL per gram of crude material).
First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (CO₂ evolution from the acid-base reaction). Shake gently for 30-60 seconds, venting frequently.
Separation: Allow the layers to separate. Drain the lower aqueous layer.
Repeat Wash: Repeat the wash with fresh NaHCO₃ solution (steps 2-4). Monitor the pH of the aqueous layer after shaking; it should be basic (pH > 8).
Neutral Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl) to remove residual water and salts.
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Verification: Confirm the removal of the acidic impurity by TLC or LC-MS analysis.
Protocol 2: Purification by Flash Column Chromatography
Use this protocol only after an LLE has failed or is not feasible.
Pre-Adsorption: Dissolve the crude product in a minimal amount of a polar solvent (e.g., acetone or methanol) and adsorb it onto a small amount of silica gel. Dry the silica completely under vacuum.
Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent system.
Loading: Dry-load the adsorbed sample onto the top of the column.
Elution: Begin elution with your mobile phase. A common starting point for polar compounds is a gradient of ethyl acetate in hexanes.
Acid Modifier (If Needed): If co-elution is observed, prepare a new mobile phase containing 0.5% acetic acid. This will help to sharpen the peaks and improve separation.
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
Concentration: Combine the pure fractions and remove the solvent (and acetic acid) under reduced pressure. Note: A high-vacuum pump may be needed to completely remove acetic acid.
Visualization & Workflow
A logical workflow is essential for selecting the appropriate purification strategy.
Decision Workflow for Purification
The following diagram outlines a decision-making process for removing 3-cyano-2-iodobenzoic acid.
Caption: Decision workflow for selecting a purification method.
Mechanism of Acid-Base Extraction
This diagram illustrates the chemical transformation underlying the liquid-liquid extraction process.
Technical Support Center: Purification & Recrystallization of 3-Cyano-2-iodobenzoic Acid
Welcome to the Technical Support Center for 3-Cyano-2-iodobenzoic acid (CAS: 106589-22-4) . This compound is a highly functionalized aromatic building block characterized by a rigid, planar structure and strong intermole...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 3-Cyano-2-iodobenzoic acid (CAS: 106589-22-4) . This compound is a highly functionalized aromatic building block characterized by a rigid, planar structure and strong intermolecular hydrogen bonding, which results in a high melting point of 277–279 °C.
Purifying this compound requires a nuanced approach. The presence of a polar carboxylic acid, a dipole-heavy cyano group, and a bulky, lipophilic iodine atom means that solvent selection must perfectly balance these competing domains. This guide provides field-proven methodologies, causality-driven protocols, and targeted troubleshooting to ensure high-purity crystallization.
Quantitative Solvent Selection Matrix
Selecting the correct solvent system dictates the purity and yield of your final product. The table below summarizes the physicochemical rationale behind the most effective solvent systems for this specific compound.
Solvent System
Recommended Ratio
Boiling Point (°C)
Solvation Mechanism & Suitability
Ethanol / Water
1:3 to 1:5
~80 (EtOH)
Excellent. Ethanol solvates the lipophilic aromatic core; water drives crystallization via hydrophobic exclusion. Ideal for removing polar impurities[1].
Toluene
4–5 mL / g
110.6
Standard. Strong interactions with the aromatic ring. Prevents cyano hydrolysis. Ideal for anhydrous requirements[2].
Acetic Acid / Water
70% v/v AcOH
~100–118
Alternative. Acetic acid disrupts strong carboxylic acid dimers. Effective for highly impure crudes, but requires extensive vacuum drying[3].
Core Recrystallization Protocols
Every protocol below is designed as a self-validating system . By observing the physical state of the solution at specific checkpoints, you can verify the success of the procedure in real-time.
Causality: Toluene (bp 110.6 °C) provides sufficient thermal energy to break the strong intermolecular hydrogen bonds of the carboxylic acid dimers. Simultaneously, its aromatic nature perfectly solvates the iodinated benzene ring through induced dipole and
Dissolution: Suspend the crude 3-cyano-2-iodobenzoic acid in anhydrous toluene (approximately 5 mL per gram of crude) in a round-bottom flask equipped with a reflux condenser[2],.
Heating: Heat the mixture to a gentle reflux using an oil bath.
Self-Validation Checkpoint: The solid should completely dissolve into a clear (though potentially colored) solution. If a fine, dark powder remains suspended, these are likely inorganic salts or polymeric byproducts that must be filtered out.
Hot Filtration: Rapidly filter the boiling solution through a pre-warmed Buchner funnel to remove insoluble mechanical impurities.
Crystallization: Allow the filtrate to cool undisturbed to room temperature.
Causality: Slow cooling ensures the formation of a highly ordered crystal lattice, actively excluding impurities from the matrix.
Maximized Recovery: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to depress the solubility curve and maximize yield.
Collection: Isolate the crystals via vacuum filtration, wash with 1-2 mL of ice-cold toluene, and dry under high vacuum to remove residual solvent.
Causality: This mixed-solvent system leverages the steep solubility curve of the compound. Ethanol readily dissolves the organic framework, while the addition of water lowers the dielectric compatibility, forcing the hydrophobic iodine-bearing ring out of solution[1],[4].
Primary Solvation: Dissolve the crude product in a minimal volume of boiling 95% ethanol (approx. 2–3 mL/g).
Decolorization (Optional): If the solution is exceptionally dark, add 1-2% w/w activated charcoal, boil for 3-5 minutes, and perform a hot filtration[1].
Anti-Solvent Addition: While keeping the filtrate near boiling, add hot deionized water dropwise until a persistent cloudiness (turbidity) is observed.
Clearing (The Saturation Point): Add 1-2 drops of hot ethanol just until the solution becomes clear again.
Self-Validation Checkpoint: This exact boundary is the saturation point. Cooling from this exact thermodynamic state guarantees maximum crystal yield without the risk of "oiling out."
Cooling & Collection: Allow the solution to cool slowly to room temperature, chill in an ice bath for 30 minutes, filter, and wash with ice-cold 30% aqueous ethanol[4].
Troubleshooting Guide & FAQs
Q: My crude 3-cyano-2-iodobenzoic acid has a pink, brown, or distinct yellow tint. How do I remove this color?A: This discoloration is almost certainly due to trace elemental iodine (
) liberated during the initial synthesis (e.g., via a Sandmeyer reaction) or through thermal degradation[4],.
Solution: Before recrystallization, wash the crude solid with a cold, dilute aqueous solution of sodium bisulfite () or sodium thiosulfate[1],. These reducing agents convert lipophilic into highly water-soluble iodide ions (), which are easily washed away in the aqueous filtrate.
Q: During the Ethanol/Water recrystallization, my product "oils out" instead of forming crystals. What is happening?A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure solute is depressed below the temperature at which it begins to separate from the solvent.
Solution: Reheat the mixture until the oil dissolves completely, then add slightly more ethanol to increase the solubility threshold. Allow the solution to cool much more slowly. Seeding the solution with a pure crystal of 3-cyano-2-iodobenzoic acid just above the cloud point will nucleate crystal growth and prevent oil formation.
Q: Can I use basic or highly acidic aqueous solutions to purify this compound via precipitation?A: Proceed with extreme caution. While acid-base extraction (dissolving in
and precipitating with ) is standard for benzoic acids, the cyano group () is highly susceptible to hydrolysis into an amide or a dicarboxylic acid under harsh alkaline or acidic conditions, especially if heated[5],[6]. If you must use acid-base precipitation, keep the solutions ice-cold (0-5 °C) and minimize the time the compound spends in the basic aqueous phase.
Q: Why is my yield so low after recrystallizing from Toluene?A: 3-Cyano-2-iodobenzoic acid possesses a polar cyano group and a carboxylic acid, making it moderately soluble in toluene even at room temperature.
Solution: Ensure you are using the absolute minimum amount of boiling toluene (start with 4 mL/g and add only as needed)[2]. Alternatively, concentrate the mother liquor under reduced pressure to half its volume and run a second-crop crystallization.
Purification Workflow
Figure 1: Decision tree and workflow for the recrystallization of 3-cyano-2-iodobenzoic acid.
Technical Support Center: Overcoming Steric Hindrance at the 2-Iodo Position in Cross-Coupling Reactions
Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals facing kinetic bottlenecks when performing cross-coupling reactions (e.g., Suzuki-Miyaura, Bu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals facing kinetic bottlenecks when performing cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on sterically hindered 2-iodoaryl substrates.
Diagnostic Workflow
Before adjusting your reaction parameters, use the following diagnostic workflow to identify the specific mechanistic failure point in your catalytic cycle.
Diagnostic workflow for troubleshooting failed 2-iodoaryl cross-coupling reactions.
Frequently Asked Questions: Mechanistic Insights
Q1: Iodine is an excellent leaving group. Why does my 2-iodoaryl substrate still fail to couple?A1: While the C–I bond is weaker and more reactive toward oxidative addition than C–Br or C–Cl bonds, the atomic radius of iodine (approx. 140 pm) is significantly larger. When flanked by an ortho-substituent (e.g., in 2'-iodo-2-(2-methoxyphenyl)acetophenone or 2-iodo-1,3-dimethylbenzene), the combined steric bulk creates a profound kinetic barrier[1]. This steric shield physically impedes the Pd(0) catalyst from achieving the necessary coordination geometry for oxidative addition. Furthermore, if oxidative addition does occur, the resulting Pd(II) intermediate is highly congested. This congestion can severely retard the transmetalation step, leading to stalled catalytic cycles and competing side reactions[2].
Q2: How do Buchwald-type ligands and NHCs solve this steric bottleneck?A2: Dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, and BrettPhos, as well as N-Heterocyclic Carbenes (NHCs), overcome these barriers through a dual-action mechanism[3][4]. First, their highly electron-rich nature increases the electron density on the palladium center, forcefully accelerating the oxidative addition into the sterically hindered C–I bond. Second, their immense steric bulk forces the Pd(II) intermediate into a highly reactive "Y-shaped" conformation. This crowding pushes the aryl and nucleophile ligands closer together, dramatically accelerating reductive elimination. Recent innovations utilize secondary interactions, such as introducing a heptafluorotolyl group (HFTPhos), to electronically control the Pd center and achieve catalyst loadings as low as 0.001 mol% for tri-ortho-substituted biaryls[5].
Q3: Should I use Pd(OAc)₂ with a free ligand, or a pre-formed complex?A3: We strongly recommend using well-defined, air-stable pre-catalysts, such as Buchwald G3/G4 palladacycles or well-defined Pd(II)-NHC complexes (e.g., PEPPSI-IPr)[3]. In sterically hindered systems, generating the active monoligated Pd(0) species in situ from Pd(OAc)₂ and a free ligand is often inefficient and leads to dead-end palladium black. Pre-catalysts ensure a precise 1:1 Ligand-to-Palladium ratio and guarantee the rapid, quantitative generation of the active L-Pd(0) species under mild basic conditions.
Troubleshooting Guide
Issue 1: High levels of unreacted 2-iodoaryl starting material.
Causality: Failure of oxidative addition or rapid catalyst deactivation (aggregation to Pd black) before the catalytic cycle can initiate.
Solution: Switch to a highly active Pd(II)-NHC complex or a bulky biaryl phosphine (e.g., XPhos). Ensure the base is strong enough to activate the precatalyst but not so strong that it degrades the substrate. If using a free ligand system, increase the ligand-to-palladium ratio slightly to prevent Pd aggregation, though switching to a pre-catalyst is the definitive fix[1].
Issue 2: Significant hydrodehalogenation (formation of Ar-H instead of product).
Causality: The transmetalation step is too slow due to steric clash, allowing the Pd(II)-aryl intermediate to undergo β-hydride elimination (if aliphatic amines/alcohols are present) or protonation via trace moisture.
Solution: Ensure stringent anhydrous conditions. Switch to a less polar, anhydrous solvent (e.g., toluene or 1,4-dioxane) and use a more sterically accommodating ligand like RuPhos or an imidazopyridine monophosphine (e.g., JagPhos)[6].
Issue 3: Formation of Ullmann-type homocoupling products (Ar-Ar).
Causality: Oxygen contamination promotes oxidative homocoupling of the aryl halide, or the transmetalation rate outpaces the availability of the active electrophile, leading to disproportionation[7].
Solution: Degas all solvents using the freeze-pump-thaw method. Purge the reaction vessel with high-purity argon.
Quantitative Data: Ligand Selection Matrix
To select the appropriate ligand system for your specific 2-iodoaryl substrate, consult the following performance matrix summarizing optimal conditions and catalyst loadings.
Standard Operating Procedure: Suzuki-Miyaura Coupling of a Sterically Hindered 2-Iodoaryl Compound
This protocol utilizes a G3 precatalyst system designed to provide visual confirmation of active catalyst generation, ensuring trustworthiness before committing to long reaction times.
Materials Required:
2-Iodoaryl substrate (1.0 equiv)
Arylboronic acid (1.5 equiv)
XPhos Pd G3 precatalyst (2.0 mol%)
Anhydrous K₃PO₄ (3.0 equiv)
Degassed THF/H₂O (4:1 v/v)
Step-by-Step Methodology:
Reaction Setup (Anaerobic): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-iodoaryl substrate, arylboronic acid, XPhos Pd G3, and anhydrous K₃PO₄.
Atmosphere Exchange: Seal the tube with a rubber septum. Apply high vacuum for 3 minutes, then backfill with high-purity argon. Repeat this cycle three times to ensure complete removal of atmospheric oxygen.
Solvent Addition & Catalyst Activation (Self-Validation Checkpoint): Add the degassed THF and degassed H₂O via syringe.
Causality & Validation: The addition of the aqueous base initiates the deprotonation of the G3 precatalyst, releasing the active monoligated L-Pd(0) species. This is visually validated by a distinct color change (typically from yellow/orange to a deep red or brown homogeneous solution). If the solution rapidly crashes out to form a black precipitate (Pd black), the activation has failed, likely due to oxygen ingress or impure reagents. Do not proceed if Pd black forms immediately.
Heating: Transfer the sealed tube to a pre-heated oil bath (80 °C) and stir vigorously (≥800 rpm) to overcome any biphasic mass transfer limitations.
Reaction Monitoring: At 1h and 4h, withdraw a 10 µL aliquot via syringe under a positive pressure of argon. Dilute with EtOAc, filter through a short pad of silica to remove salts and catalyst, and analyze via GC-MS.
Quenching and Workup: Upon complete consumption of the 2-iodoaryl substrate, cool the vessel to room temperature. Dilute with EtOAc and water. Extract the aqueous layer twice with EtOAc, dry the combined organics over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
References
Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone - Benchchem.
Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes - Sigma-Aldrich.
(PDF)
Buchwald–Hartwig amin
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Public
Palladium-Catalyzed C-N Cross-Coupling Reactions Toward the Synthesis of Drug-Like Molecules - DSpace@MIT.
Palladium-Catalyzed Ullmann-Type Reductive Homocoupling of Iodoaryl Glycosides | The Journal of Organic Chemistry - ACS Public
1H NMR Spectrum Analysis of 3-Cyano-2-iodobenzoic Acid: A Comparative Guide
The following guide provides a comprehensive technical analysis of the 1H NMR spectrum of 3-Cyano-2-iodobenzoic acid. It is structured to serve as a practical resource for researchers validating the synthesis or purity o...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a comprehensive technical analysis of the 1H NMR spectrum of 3-Cyano-2-iodobenzoic acid. It is structured to serve as a practical resource for researchers validating the synthesis or purity of this specific pharmaceutical intermediate.
Executive Summary & Technical Context
3-Cyano-2-iodobenzoic acid (CAS: 106589-22-4) is a critical trisubstituted benzene scaffold used in the synthesis of polycyclic heterocycles and pharmaceutical agents.[1] Its structural integrity is defined by the specific vicinal positioning of the iodine, cyano, and carboxylic acid groups.
This guide compares the analytical performance of 1H NMR spectroscopy under different solvent conditions and against potential regioisomeric impurities. Unlike standard datasheets, we focus on the causality of spectral features—explaining why signals appear where they do and how to use them for self-validating structural confirmation.
Core Analytical Challenges
Steric Crowding: The 1,2,3-substitution pattern creates significant steric strain, influencing chemical shifts.
Solubility: The free carboxylic acid moiety limits solubility in non-polar solvents (e.g., CDCl₃), affecting resolution.
Regioisomerism: Distinguishing the 2-iodo-3-cyano isomer from the 4-iodo or 5-iodo analogs is the primary quality control (QC) hurdle.
Experimental Protocol: The Self-Validating Workflow
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), the following protocol includes built-in checkpoints.
Sample Preparation & Acquisition
Instrument: 400 MHz or higher (recommended for resolution of aromatic multiplets).
Temperature: 298 K.
Pulse Sequence: Standard 1D proton (zg30/dpfgse).
Workflow Diagram:
The following diagram outlines the decision logic for sample preparation, ensuring optimal signal-to-noise (S/N) and resolution.
Figure 1: Decision matrix for NMR sample preparation. Green path indicates the optimal workflow for benzoic acid derivatives.
Performance Comparison: Solvent Selection
The choice of solvent is not merely logistical; it fundamentally alters the "performance" of the analysis by shifting peaks and revealing/hiding exchangeable protons.
Comparative Data: DMSO-d₆ vs. CDCl₃ vs. Methanol-d₄
Feature
DMSO-d₆ (Recommended)
Methanol-d₄
Chloroform-d (CDCl₃)
Solubility
Excellent (>20 mg/mL)
Good
Poor (<5 mg/mL)
-COOH Proton
Visible (Broad singlet, ~13-14 ppm)
Invisible (Exchanges with solvent)
Broad/Invisible (H-bonding aggregates)
Resolution
High (Sharp multiplets)
High
Low (Broadening due to aggregation)
Chemical Shift
Deshielded (H-bonding with S=O)
Intermediate
Shielded (Relative to DMSO)
Expert Insight:
Use DMSO-d₆ . The carboxylic acid proton (-COOH) is a diagnostic handle. In DMSO, it forms a strong hydrogen bond with the sulfoxide oxygen, locking it in a deshielded environment (~13.5 ppm) and slowing exchange. In Methanol-d₄, this proton exchanges with the solvent deuterium (-COOD), disappearing from the spectrum. In CDCl₃, the acid forms dimers, causing peak broadening and concentration-dependent shifts.
Spectral Analysis & Assignments
The structure contains three aromatic protons in an ABC spin system (or AMX depending on field strength).
Predicted Chemical Shifts (in DMSO-d₆)
Reference: TMS = 0.00 ppm
Position
Proton
Multiplicity
Coupling ()
Chemical Shift ()
Assignment Logic
-COOH
H-Acid
Broad Singlet
-
13.0 - 14.0
Acidic proton, H-bonded to DMSO.
C6-H
H6
Doublet of Doublets (dd)
Hz, Hz
8.10 - 8.30
Most deshielded aromatic. Ortho to electron-withdrawing -COOH.
C4-H
H4
Doublet of Doublets (dd)
Hz, Hz
7.90 - 8.00
Ortho to electron-withdrawing -CN.
C5-H
H5
Triplet (t) / dd
Hz, Hz
7.60 - 7.75
Meta to both EWGs. Most shielded aromatic signal.
Mechanistic Explanation (Causality)
H6 (Most Downfield): This proton is ortho to the carboxylic acid. The carbonyl group's anisotropy and electron-withdrawing induction strongly deshield this position.
H4 (Mid-Field): This proton is ortho to the Cyano (-CN) group. While -CN is electron-withdrawing, its anisotropic cone effect is generally less deshielding than a carbonyl at the ortho position.
H5 (Upfield): This proton is meta to both withdrawing groups and para to the Iodine. The Iodine atom provides a "Heavy Atom Effect" which can be shielding, but its distance (para) makes this effect minor. H5 is primarily defined by being the least electron-deficient position on the ring.
The most critical "performance" metric for this analysis is the ability to distinguish the target (3-Cyano-2-iodo) from its likely synthetic impurities or regioisomers.
The "Coupling Constant" Validation Check:
Target (1,2,3-subst): Requires two vicinal couplings (
Hz). H5 couples to both H4 and H6.
Isomer A (1,2,4-subst): Would show a singlet (isolated proton) or meta-coupling only.
Isomer B (1,3,5-subst): Would show only meta-couplings (
Hz).
Isomer Identification Logic Tree:
Use this diagram to interpret your splitting patterns.
Figure 2: Logic tree for distinguishing the target compound from common regioisomers based on multiplicity.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2]
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
Comparative Guide: C13 NMR Chemical Shift Analysis for 3-Cyano-2-iodobenzoic Acid
The following guide provides a comprehensive comparative analysis of the C13 NMR chemical shifts for 3-Cyano-2-iodobenzoic acid , structured for researchers and drug development professionals. Executive Summary 3-Cyano-2...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a comprehensive comparative analysis of the C13 NMR chemical shifts for 3-Cyano-2-iodobenzoic acid , structured for researchers and drug development professionals.
Executive Summary
3-Cyano-2-iodobenzoic acid (CAS: 106589-22-4) is a critical intermediate in the synthesis of immunomodulatory drugs (e.g., glutarimide derivatives). Its structural elucidation is frequently complicated by the Heavy Atom Effect of iodine, which induces significant upfield shielding, and the competing electronic withdrawal of the cyano and carboxyl groups.
This guide compares the predicted chemical shifts of 3-Cyano-2-iodobenzoic acid against experimentally verified structural analogs (2-Iodobenzoic acid and 3-Cyanobenzoic acid). This comparative approach allows researchers to validate synthesis products when direct reference spectra are unavailable in public libraries.
Structural Analysis & Electronic Effects
To accurately assign the C13 NMR spectrum, one must understand the three competing electronic forces at play:
The Heavy Atom Effect (Iodine): Iodine exerts a strong shielding effect on the ipso-carbon (C2), typically shifting it upfield by ~30–40 ppm compared to benzene. This is the most diagnostic signal for confirming iodination.
Mesomeric Withdrawal (Cyano): The nitrile group (-CN) is electron-withdrawing but often shields its ipso-carbon (C3) relative to unsubstituted benzene, while deshielding ortho/para positions.
Carbonyl Anisotropy (Carboxyl): The carboxylic acid group strongly deshields the carbonyl carbon (~165+ ppm) and the ipso-carbon (C1).
Structural Visualization
The following diagram illustrates the logical workflow for assigning the carbon signals based on these effects.
Figure 1: Step-by-step assignment logic for 3-Cyano-2-iodobenzoic acid C13 NMR.
Comparative Data Table: Predicted vs. Analogs
The following table synthesizes predicted values (calculated via additivity rules for substituted benzenes) with experimental reference data from structural analogs. Use the analogs to calibrate your expectations for solvent shifts (e.g., DMSO-d6 vs. CDCl3).
Solvent Reference: DMSO-d6 (Common for benzoic acids due to solubility).
Carbon Position
Predicted Shift (Target)*
Analog 1: 2-Iodobenzoic Acid (Exp)**
Analog 2: 3-Cyanobenzoic Acid (Exp)***
Assignment Notes
C=O (COOH)
168.0 – 170.0
167.5
166.8
Deshielded by electronegative O.
C-1 (Ipso-COOH)
140.0 – 142.0
135.5
131.5
Deshielded by ortho-Iodine and COOH.
C-2 (Ipso-I)
98.0 – 104.0
94.2
130.0 (C-H)
Diagnostic: Upfield shift due to Iodine (Heavy Atom Effect).
C-3 (Ipso-CN)
119.0 – 122.0
132.0 (C-H)
113.0
Shielded by CN ipso-effect; Deshielded by ortho-I.
C-4 (Para-COOH)
136.0 – 138.0
133.0
136.5
Deshielded by ortho-CN.
C-5 (Meta-COOH)
128.0 – 130.0
128.0
129.5
Least affected position (Standard aromatic).
C-6 (Ortho-COOH)
134.0 – 136.0
131.0
133.5
Deshielded by COOH ortho-effect.
C≡N (Nitrile)
117.0 – 119.0
N/A
118.5
Characteristic nitrile region.
*Predicted values calculated using substituent additivity increments (Iodine: -32.0 ipso; Cyano: -16.0 ipso).
**Experimental data for 2-Iodobenzoic acid in DMSO-d6.
***Experimental data for 3-Cyanobenzoic acid in DMSO-d6.
Experimental Protocol for Validation
To obtain a high-resolution spectrum capable of resolving the quaternary carbons (C1, C2, C3, CN, COOH), follow this optimized protocol.
A. Sample Preparation[1][2][3]
Solvent Choice: Use DMSO-d6 (0.6 mL).
Reasoning: Benzoic acid derivatives often dimerize or precipitate in CDCl3. DMSO breaks H-bonds, ensuring sharp monomeric peaks.
Concentration: Dissolve 30–50 mg of sample.
Reasoning: High concentration is required to detect the quaternary carbons (C-I, C-CN) which have long relaxation times and no NOE enhancement.
B. Instrument Parameters (C13 NMR)
Frequency: 100 MHz or higher (400 MHz proton equivalent).
Pulse Sequence: zgpg30 (Power-gated decoupling).
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
Critical: Quaternary carbons (C2, C3, CN, COOH) relax slowly. A short D1 will suppress these signals, making the diagnostic C-I peak disappear.
Scans (NS): Minimum 1024 scans .
Temperature: 298 K (25°C).
C. Troubleshooting "Missing" Peaks
If the C-2 (Iodine-bearing) or Nitrile (CN) peaks are invisible:
Increase D1: Change relaxation delay to 5 seconds.
Chromium Acetylacetonate: Add a micro-spatula tip of Cr(acac)3 relaxation agent. This paramagnetic species shortens T1 relaxation times for all carbons, boosting the intensity of quaternary signals.
References
National Institutes of Health (NIH) - PubChem. 2-Iodobenzoic Acid (CID 6941) Spectral Data. Available at: [Link]
National Institutes of Health (NIH) - PubChem. 3-Cyanobenzoic Acid (CID 15875) Spectral Data. Available at: [Link]
Wnuk, S., et al. (1990).[1][2] Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid.[1][2][3][4] Magnetic Resonance in Chemistry.[5][6][1][2][7][8][9] (Validating additivity rules for benzoic acid derivatives).
HPLC Method Development for 3-Cyano-2-iodobenzoic Acid Purity: A Comparative Guide
Executive Summary Developing a purity method for 3-Cyano-2-iodobenzoic acid (CAS 106589-22-4) presents a unique set of chromatographic challenges. As a disubstituted benzoic acid, the molecule possesses a distinct hydrop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Developing a purity method for 3-Cyano-2-iodobenzoic acid (CAS 106589-22-4) presents a unique set of chromatographic challenges. As a disubstituted benzoic acid, the molecule possesses a distinct hydrophobic/hydrophilic split: the carboxylic acid confers polarity and pH-sensitivity, while the iodine atom and cyano group introduce significant electron-withdrawing effects and steric bulk.
This guide moves beyond generic "cookbook" recipes. We objectively compare the industry-standard C18 Stationary Phase against the more selective Phenyl-Hexyl Stationary Phase . Through comparative analysis, we demonstrate why the Phenyl-Hexyl phase—leveraging
- interactions—offers superior resolution for halogenated aromatic isomers compared to the hydrophobic-only retention mechanism of C18.
Analyte Profile & Chromatographic Challenges
Understanding the physicochemical behavior of the analyte is the first step in rational method design.
Property
Description
Chromatographic Implication
Structure
Benzoic acid core with -CN (pos 3) and -I (pos 2).[1][2]
Steric Hindrance: The bulky iodine at position 2 forces the carboxylic acid out of planarity, potentially affecting binding kinetics.
Acidity (pKa)
Estimated ~2.5 - 3.0 (Acidic).
Ionization: At neutral pH, the molecule is ionized (), leading to zero retention on RP columns. Action: Mobile phase pH must be .
Selectivity: Separation of the de-iodinated impurity requires hydrophobic discrimination; separation of isomers requires shape selectivity.
Method Development Strategy: The Decision Matrix
The following decision tree outlines the logical flow used to select the optimized method.
Figure 1: Decision matrix prioritizing pH control and stationary phase selectivity for halogenated benzoic acids.
Comparative Analysis: C18 vs. Phenyl-Hexyl
We compared two distinct methodologies to determine the most robust approach for purity validation.
Method A: The "Workhorse" (C18)
Column: C18 (Octadecylsilane), 5 µm, 4.6 x 150 mm.[3]
Mechanism: Purely hydrophobic interaction (Van der Waals).
Observation: While C18 provides adequate retention, it often struggles to resolve the target analyte from its de-iodinated impurity (3-cyanobenzoic acid) due to similar hydrophobicity vectors.
Method B: The "Specialist" (Phenyl-Hexyl)
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm.
Mechanism: Hydrophobic +
- stacking + Steric selectivity.
Observation: The phenyl ring on the stationary phase interacts with the electron-deficient aromatic ring of the analyte. The bulky iodine atom creates a specific steric "lock" that differs significantly from the impurities, enhancing resolution.
Performance Data Summary (Simulated)
Parameter
Method A (C18)
Method B (Phenyl-Hexyl)
Verdict
Retention Time (RT)
4.2 min
5.8 min
Method B allows more interaction time.
Resolution ()
1.8 (Marginal)
3.5 (Excellent)
Method B resolves critical pairs best.
Tailing Factor ()
1.4
1.1
Method B (better peak symmetry).
Selectivity ()
1.05
1.12
Method B discriminates iodine presence better.
Optimized Experimental Protocol
Based on the comparative analysis, Method B is the recommended standard for 3-Cyano-2-iodobenzoic acid purity.
Reagents & Equipment[3][4][5][6][7]
HPLC System: Agilent 1260/Waters Alliance or equivalent with DAD/UV.
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.
Temperature: 35°C (Improves mass transfer and peak shape).
Detection: UV @ 230 nm.
Note: The cyano and iodo groups provide strong absorbance. 230 nm captures the aromatic
transition while avoiding solvent cutoff.
Injection Volume: 5 - 10 µL.
3. Gradient Program
A gradient is strictly required to elute highly retained dimers or non-polar starting materials.
Time (min)
% Solvent A (Buffer)
% Solvent B (ACN)
Phase Description
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold (Focuses sample)
12.0
40
60
Linear Ramp (Elutes main peak & isomers)
15.0
10
90
Wash (Clears dimers/hydrophobics)
15.1
90
10
Re-equilibration
20.0
90
10
Ready for next injection
Separation Mechanism Visualization
The following diagram illustrates why the Phenyl-Hexyl column outperforms C18 for this specific analyte.
Figure 2: Mechanistic comparison showing the additional Pi-Pi selectivity offered by Phenyl phases.
Troubleshooting & Robustness
Peak Tailing: If
, the pH is likely too high. Ensure the buffer is pH < 2.5. If using Formic Acid (pH ~2.7), switch to Phosphoric Acid or TFA (Trifluoroacetic acid) for stronger suppression [2].
Retention Shift: The iodine atom is large. Small changes in % Organic (ACN) cause large shifts in retention (
). Precise mobile phase preparation is critical.
Double Peaks: This often indicates the presence of rotamers or atropisomers due to the steric bulk of the iodine atom hindering rotation of the carboxylic group. Increasing column temperature to 40-45°C usually coalesces these into a single sharp peak.
References
SIELC Technologies. Separation of 3-Cyanobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Reactivity Comparison: 3-Cyano-2-iodobenzoic acid vs. 3-Cyano-2-bromobenzoic acid
Content Type: Technical Comparison Guide
Audience: Researchers, Medicinal Chemists, Process Chemists[1][2][3]
[1]
Executive Summary: The "Ortho-Ortho" Challenge
In the design of polysubstituted aromatic scaffolds—particularly for isoindolinone and quinazolinone synthesis—the choice between 3-Cyano-2-iodobenzoic acid (2-I) and its bromo analog (2-Br) is not merely a matter of bond strength. It is a strategic decision balancing oxidative addition rates against steric accessibility .[4]
While the iodo- derivative offers a kinetically superior leaving group (
kcal/mol), the specific topology of the 1,2,3-trisubstituted ring creates a "steric canyon" at the C2 position. This guide analyzes how the massive iodine atom interacts with the flanking carboxylic acid (C1) and cyano (C3) groups, and when the smaller bromine atom might paradoxically offer superior performance in catalytic cycles.
Structural & Electronic Profile
The defining feature of both molecules is the 1,2,3-substitution pattern .[1] The reactivity at the C2 position is governed by two opposing forces:
Electronic Activation (Promotes Reaction): The ortho-carboxyl and ortho-cyano groups are strong electron-withdrawing groups (EWGs), significantly lowering the electron density at C2. This activates the C-X bond for oxidative addition and Nucleophilic Aromatic Substitution (
Bromo is less sterically hindered, allowing easier catalyst approach.[1][4]
Leaving Group Ability
Excellent ( is soft, stable)
Good ( is harder)
Iodo is superior for metal-halogen exchange (e.g., -PrMgCl).[1]
Solubility
Moderate (hydrophobic I)
Moderate
Iodo derivatives often show lower solubility in polar protic solvents.[4]
Visualizing the "Steric Canyon"
The following diagram illustrates the mechanistic bottleneck caused by the flanking groups.
Caption: The "Steric vs. Electronic" trade-off. While the Iodo-analog is electronically primed, its size can physically block the catalyst in crowded transition states.[1]
Reactivity Head-to-Head
A. Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)
In standard cross-couplings, the Iodo-analog is generally preferred because the rate-determining step (oxidative addition) is facile even without specialized ligands. However, if using bulky phosphine ligands (e.g., XPhos, SPhos) to prevent catalyst aggregation, the Bromo-analog may act as a better substrate because the ligand-catalyst complex can better access the C2 position.[1]
Recommendation: Start with the Iodo-analog using standard Pd(
).[2][4] If conversion is low due to steric stalling, switch to the Bromo-analog with a smaller, electron-rich ligand system (e.g., Pd() + SPhos).[1]
B. Metal-Halogen Exchange (Lithiation)
For generating the Grignard or Lithium species (to react with electrophiles like aldehydes), the Iodo-analog is strictly superior.[4]
Mechanism: Iodine undergoes rapid I/Mg or I/Li exchange at low temperatures (-78°C to -20°C).[4]
Bromo Limitation: The Bromo-analog requires higher temperatures for exchange, which is dangerous in the presence of the cyano group (susceptible to nucleophilic attack by the newly formed organometallic) and the carboxylic acid (requires deprotonation first).
C. Nucleophilic Aromatic Substitution (
)
Both analogs are highly activated for
displacement (e.g., by amines or thiols) due to the ortho-CN and ortho-COOH groups.
Comparison: The Iodo-analog reacts faster, but the Bromo-analog is often sufficient and cleaner.
Risk: Using strong hydroxide bases can hydrolyze the nitrile to an amide/acid.[4] Use carbonate bases (
Protocol A: Synthesis via Sandmeyer Reaction (Self-Validating)
Since these specific isomers are expensive or rare, synthesis from 2-amino-3-cyanobenzoic acid is the most reliable route.[1] This protocol works for both, varying only the copper salt.[1][4]
Source: Wang, A., et al. "Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA." J. Org.[1][4][12] Chem. 1998, 63, 2451-2455.[1]
Comparative Guide: Mass Spectrometry Fragmentation of 3-Cyano-2-iodobenzoic Acid
Executive Summary 3-Cyano-2-iodobenzoic acid (CAS: 106589-22-4) is a high-value intermediate in the synthesis of polycyclic heterocycles, particularly isoindolinones and quinazolinones used in kinase inhibitor developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Cyano-2-iodobenzoic acid (CAS: 106589-22-4) is a high-value intermediate in the synthesis of polycyclic heterocycles, particularly isoindolinones and quinazolinones used in kinase inhibitor development. Its structural uniqueness lies in the ortho-positioning of a bulky, labile iodine atom relative to the carboxylic acid, combined with a meta-cyano electron-withdrawing group.
This guide provides a technical comparison of the mass spectrometry (MS) behavior of 3-Cyano-2-iodobenzoic acid against its structural analogs. By isolating the specific contributions of the ortho-iodo and meta-cyano moieties, we establish a diagnostic fragmentation fingerprint essential for impurity profiling and metabolite identification in drug development.
Comparative Analysis: Structural Determinants in MS
To rigorously validate the fragmentation of 3-Cyano-2-iodobenzoic acid, we compare it against two control analogs: 2-Iodobenzoic acid (lacks the cyano group) and 3-Cyanobenzoic acid (lacks the iodine).
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (
) is the preferred method due to the acidic carboxylic moiety.
m/z 101.0 (Cyanophenyl radical/anion after I and loss)
m/z 76.0 (Benzyne/Phenyl anion)
m/z 102.0 (Cyanophenyl anion)
Key Insights:
The Iodine "Trigger": Both the target and Comparator A exhibit a dominant, low-energy decarboxylation pathway. The bulky iodine atom at the ortho position creates steric strain, twisting the carboxyl group out of planarity and weakening the
bond, significantly lowering the activation energy for loss compared to Comparator B.
The Cyano "Stabilizer": In Comparator B, the resulting phenyl anion (m/z 102) is stabilized by the electron-withdrawing cyano group. In the Target molecule, this stabilization persists after the loss of Iodine, making the m/z 101/102 cluster a robust diagnostic marker for the cyano-phenyl core.
Fragmentation Mechanism & Causality
The fragmentation of 3-Cyano-2-iodobenzoic acid is governed by two competing mechanisms: Decarboxylation (driven by the ortho-effect) and Deiodination (driven by the weak C-I bond).
Mechanism A: The Ortho-Effect Decarboxylation (Dominant)
Initiation: Deprotonation yields the carboxylate anion
.
Steric Acceleration: The bulky Iodine atom at position 2 forces the carboxylate group out of the aromatic plane.
Elimination:
is expelled to form the 3-cyano-2-iodophenyl anion (m/z 227.9) .
Secondary Fragmentation: The resulting anion is highly reactive. The weak C-I bond cleaves (homolytic or heterolytic depending on collision energy), releasing Iodine to form the 3-cyanophenyl anion/radical (m/z 101) .
Mechanism B: Direct Deiodination (Competitive)
At higher collision energies, the weak C-I bond (approx. 57 kcal/mol) may break before decarboxylation, leading to an
species at m/z 145 . However, the ortho-effect usually makes decarboxylation kinetically faster.
Visualization: Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways for 3-Cyano-2-iodobenzoic acid in ESI(-) mode.
Figure 1: The dominant pathway involves rapid decarboxylation facilitated by the ortho-iodine, followed by deiodination.
Experimental Protocol (Self-Validating)
To ensure reproducibility and minimize adduct formation (e.g.,
), follow this optimized protocol.
Reagents & Preparation[5][6]
Solvent: LC-MS grade Methanol (MeOH) or Acetonitrile (ACN).
Additive: 0.1% Formic Acid (for Positive mode) or 10 mM Ammonium Acetate (for Negative mode buffering). Note: For this specific acidic compound, pure MeOH is often sufficient for negative mode direct infusion.
Stock Solution: Dissolve 1 mg of 3-Cyano-2-iodobenzoic acid in 1 mL DMSO (due to limited solubility in pure water).
Step-by-Step Workflow
Dilution: Dilute the stock 1:100 into 50:50 MeOH:Water to achieve a final concentration of ~10 µg/mL.
Cone Voltage: Start low (20V) to preserve the molecular ion. The Iodine-Carbon bond is weak; high cone voltage will cause in-source fragmentation (appearing as m/z 228 or 127 in MS1).
MS/MS Acquisition:
Select precursor m/z 271.9 .
Apply Collision Energy (CE) ramp: 10, 20, 40 eV.
Validation Check: At 10 eV, the parent (271.9) should dominate. At 40 eV, the fragment at m/z 126.9 (
) or m/z 101 should become the base peak.
References
PubChemLite. (2025).[5] 3-cyano-2-iodobenzoic acid (C8H4INO2) - Mass Spectrometry & Adducts. Retrieved from [Link]
NIST Mass Spectrometry Data Center. (2023). Ortho and Para Effects in Mass Spectra of Benzoic Acid Derivatives. National Institute of Standards and Technology. Retrieved from [Link]
Todua, N. G. (2016). Mass spectrometry of analytical derivatives: Ortho and Para effects in electron ionization mass spectra. ResearchGate. Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns and Mechanisms. Retrieved from [Link]
Comparative Guide: FTIR Characterization of Cyano and Carboxylic Acid Functional Groups in Pharmaceutical Analysis
In pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is non-negotiable. Two functional groups frequently encountered in drug design—the...
Author: BenchChem Technical Support Team. Date: March 2026
In pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is non-negotiable. Two functional groups frequently encountered in drug design—the cyano group (-C≡N) and the carboxylic acid group (-COOH) —present unique spectroscopic signatures.
As a Senior Application Scientist, I approach infrared (IR) spectroscopy not just as a pattern-matching exercise, but as a study of molecular physics. The choice of sampling technique—specifically Attenuated Total Reflectance (ATR-FTIR) versus traditional Transmission FTIR (KBr Pellet) —can fundamentally alter the integrity of the data collected for these groups. This guide objectively compares these methodologies, providing the mechanistic causality behind their performance and detailing self-validating protocols for laboratory execution.
Mechanistic Causality of Spectroscopic Signatures
To accurately interpret an IR spectrum, one must understand the physical causality driving the absorption bands. The frequency of a vibration is dictated by the bond's force constant and the reduced mass of the atoms, while the intensity is governed by the change in the dipole moment during the vibration.
The Cyano Group (-C≡N)
The cyano group is a spectroscopist’s ideal target. It exhibits a in the 2260–2220 cm⁻¹ region, typically centered around 2250 cm⁻¹[1][2].
Causality: The high force constant of the carbon-nitrogen triple bond pushes the absorption into the 2500–2000 cm⁻¹ range—a spectral "ghost town" devoid of overlapping bands from other common functional groups[3][4]. Furthermore, the large electronegativity difference between carbon and nitrogen creates a substantial dipole moment. As the bond stretches, the dramatic change in this dipole results in a highly intense, IR-active peak, easily distinguishing it from the often weak or IR-inactive symmetrical alkyne (-C≡C-) stretch[1][4].
The Carboxylic Acid Group (-COOH)
Carboxylic acids present a highly complex, diagnostic signature driven by , which typically causes the molecules to form stable dimers in the solid state[5][6].
Causality: Hydrogen bonding weakens the O-H bond, lowering its force constant and broadening the energy distribution of the vibrational states. This results in an exceptionally broad O-H stretch spanning 3300 to 2500 cm⁻¹, which often overlaps and obscures the C-H stretching region[6][7].
The C=O stretch is intensely sharp, appearing at 1730–1700 cm⁻¹ for saturated aliphatic acids. If the carbonyl is conjugated with an aromatic ring or double bond, the delocalization of pi electrons reduces the double-bond character, shifting the peak down to 1710–1680 cm⁻¹[5][6].
Additionally, the out-of-plane O-H bend (wag) produces a distinct, broad peak at 960–900 cm⁻¹, which is a definitive marker for hydrogen-bonded carboxylic acid dimers[5].
Quantitative Peak Assignments
Functional Group
Vibrational Mode
Wavenumber Range (cm⁻¹)
Intensity & Shape
Diagnostic Causality
Cyano (-C≡N)
C≡N Stretch
2260–2220
Strong, Sharp
High force constant; large dipole moment change[1][4].
Carboxylic Acid (-COOH)
O-H Stretch
3300–2500
Strong, Extremely Broad
Dimerization via hydrogen bonding weakens the O-H bond[5][6].
C=O Stretch
1730–1700 (Saturated)1710–1680 (Conjugated)
Very Strong, Sharp
Large dipole moment change. Conjugation lowers frequency[5].
Methodological Comparison: ATR-FTIR vs. Transmission (KBr)
When analyzing solid pharmaceutical intermediates containing these groups, the sampling technique dictates the reliability of the data.
The Moisture Conundrum:
Traditional as an IR-transparent matrix[8]. However, KBr is highly hygroscopic. If ambient moisture is absorbed during pellet preparation, water will exhibit a broad O-H stretch (~3400 cm⁻¹) and an H-O-H bend (~1640 cm⁻¹). This water absorption catastrophically overlaps with the broad O-H stretch and the C=O stretch of the carboxylic acid, leading to false positives or obscured data[5].
The ATR Advantage: because it requires no hygroscopic matrix[8][9]. It relies on an evanescent wave that penetrates only 0.5 to 2 microns into the sample[10][11]. While this makes ATR surface-sensitive rather than a bulk measurement tool, it provides a pristine, moisture-free environment ideal for observing the delicate hydrogen-bonded dimer peaks of carboxylic acids[12]. For the cyano group, both methods perform adequately, though the short pathlength of ATR may slightly reduce the absolute absorbance intensity of the 2250 cm⁻¹ peak compared to a well-prepared KBr pellet[11][12].
Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical workflow must contain internal validation steps. Below are the optimized protocols for both techniques.
Figure 1: Comparative experimental workflows for ATR-FTIR and Transmission (KBr) spectroscopy.
Protocol A: Attenuated Total Reflectance (ATR-FTIR)
Designed for rapid, moisture-independent analysis of carboxylic acids.
Crystal Decontamination: Clean the diamond ATR crystal using a lint-free wipe and a volatile solvent (e.g., isopropanol). Allow complete evaporation.
Background Validation (Self-Validating Step): Execute a background scan. The resulting spectrum must exhibit a flat baseline across the 4000–400 cm⁻¹ range. Any peaks here indicate residual contamination, requiring recleaning.
Sample Application: Deposit 2–5 mg of the neat solid sample directly onto the center of the crystal[10].
Pressure Application: Lower the pressure anvil until the torque-limiting clutch clicks.
Causality: The evanescent wave decays exponentially from the crystal surface. Optimal, uniform pressure eliminates air gaps, matching the sample's refractive index to the crystal and maximizing wave penetration[11][12].
Data Acquisition: Run 32 scans at a resolution of 4 cm⁻¹.
Protocol B: Transmission FTIR (KBr Pellet)
Designed for bulk analysis, requiring strict environmental controls.
Desiccation: Bake spectroscopic-grade KBr powder at 105°C for a minimum of 2 hours. Store in a desiccator.
Matrix Dilution: Weigh ~1 mg of the sample and ~100 mg of the dried KBr (a 1:100 ratio)[1].
Causality: This high dilution ensures the absorbance remains within the linear dynamic range of the Beer-Lambert law, preventing the highly absorptive C=O peak from "bottoming out" (off-scale absorbance)[12].
Homogenization (Self-Validating Step): Grind the mixture in an agate mortar for 1–2 minutes. The powder must remain free-flowing. If it clumps, moisture has been absorbed, and the sample must be discarded to prevent O-H peak interference.
Pellet Pressing: Transfer the powder to a 13 mm die. Apply a vacuum for 1 minute to evacuate air, then apply 10 tons of hydraulic pressure for 2 minutes.
Causality: The vacuum prevents micro-bubbles, which cause Rayleigh scattering, ensuring a glassy, optically transparent pellet.
Data Acquisition: Place the pellet in the transmission holder and run 32 scans at 4 cm⁻¹.
Conclusion
For drug development professionals characterizing intermediates, the choice of FTIR technique must align with the target functional groups. While the cyano group is robust and easily identifiable at ~2250 cm⁻¹ regardless of the method, the carboxylic acid group is highly sensitive to matrix interference. Because KBr pellets are prone to moisture absorption that masks the critical 3300–2500 cm⁻¹ O-H dimer stretch, ATR-FTIR is the definitively superior choice for characterizing carboxylic acid-containing compounds. It eliminates the hygroscopic matrix, preserves the integrity of the hydrogen-bonded networks, and provides rapid, self-validating data.
A Researcher's Guide to the Comprehensive Characterization of 3-Cyano-2-iodobenzoic Acid Reference Standards
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the integrity of your work is intrinsically linked to the quality of your starting materials. A...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of your work is intrinsically linked to the quality of your starting materials. A well-characterized reference standard is not merely a reagent; it is the bedrock of reliable, reproducible, and accurate scientific data.[1] This guide provides a senior application scientist's perspective on the essential characterization of 3-Cyano-2-iodobenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the critical analytical techniques required for its comprehensive evaluation, compare the information available from commercial suppliers, and provide detailed experimental protocols to empower you to validate your own reference material.
The Imperative of a Multi-Pronged Analytical Approach
A single analytical technique is insufficient to definitively confirm the identity, purity, and overall quality of a reference standard. A robust characterization strategy employs a suite of orthogonal methods, each providing a unique piece of the puzzle. This multi-technique approach ensures a comprehensive and trustworthy assessment of the material's fitness for purpose.[2]
For 3-Cyano-2-iodobenzoic acid, a molecule possessing a carboxylic acid, a nitrile, and an iodo-substituted aromatic ring, the following analytical techniques are indispensable:
High-Performance Liquid Chromatography (HPLC): For the determination of purity and the detection of related substances.
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and provide structural information on impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the identity of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecule.
Melting Point Analysis: As a fundamental indicator of purity.
The following diagram illustrates the logical workflow for the comprehensive characterization of a 3-Cyano-2-iodobenzoic acid reference standard.
Caption: Workflow for the comprehensive characterization of a 3-Cyano-2-iodobenzoic acid reference standard.
Comparing Commercial Reference Standards: A Look at the Available Data
A survey of commercially available 3-Cyano-2-iodobenzoic acid reveals that while several suppliers offer this compound, the level of detail provided in their public documentation varies. For a true "reference standard," a comprehensive Certificate of Analysis (CoA) is paramount. The table below summarizes the publicly available information from a selection of suppliers. It is important to note that a lack of publicly available detailed data does not necessarily imply a lower quality product, but it does necessitate more rigorous in-house validation by the end-user.
Supplier
Purity Specification
Melting Point (°C)
Availability of Detailed CoA
Supplier A (e.g., Sigma-Aldrich)
Not specified on product page
277-279
CoA available upon request, but may not contain full spectral data.
Note: This table is a representative example based on publicly accessible data and is not an exhaustive list of all available suppliers. Researchers should always request a detailed Certificate of Analysis before purchasing a reference standard.
In-Depth Experimental Protocols for Characterization
The following protocols provide a robust framework for the in-house characterization of a 3-Cyano-2-iodobenzoic acid reference standard.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
The goal of this method is to separate the main component from any process-related impurities or degradation products. A reversed-phase method is typically suitable for this class of compounds.
Instrumentation:
HPLC system with a UV detector
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (or Phosphoric acid)
Procedure:
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: Acetonitrile
Chromatographic Conditions:
Gradient Program: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 30%) and increase to a high percentage (e.g., 90%) over 15-20 minutes to ensure elution of any less polar impurities. A re-equilibration step is crucial for reproducibility.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 230 nm (based on the UV absorbance of benzoic acid derivatives)[4]
Injection Volume: 10 µL
Sample Preparation:
Prepare a stock solution of the 3-Cyano-2-iodobenzoic acid reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
Further dilute the stock solution to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.
Analysis and Calculation:
Inject the prepared sample solution.
Purity is typically calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Analytical Validation of 3-Cyano-2-iodobenzoic Acid: A Comparative Guide on Melting Point Determination
1. The Criticality of Melting Point in Halogenated Intermediates 3-Cyano-2-iodobenzoic acid (CAS: 106589-22-4) is a highly functionalized aromatic building block utilized in the synthesis of advanced active pharmaceutica...
Author: BenchChem Technical Support Team. Date: March 2026
1. The Criticality of Melting Point in Halogenated Intermediates
3-Cyano-2-iodobenzoic acid (CAS: 106589-22-4) is a highly functionalized aromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. The steric hindrance and electronic effects of the adjacent cyano and iodo groups make the structural integrity of this intermediate paramount. For pure 3-Cyano-2-iodobenzoic acid, the melting point is tightly bound between 277 °C and 279 °C[1]. Because even trace impurities can drastically alter downstream coupling efficiencies (such as Suzuki or Sonogashira reactions), rigorous melting point validation serves as a critical, quantifiable proxy for batch purity.
2. Mechanistic Causality of Melting Point Depression
Why do impurities affect the melting point? According to thermodynamic principles and Raoult's Law, the presence of chemical impurities disrupts the highly ordered intermolecular hydrogen bonding of the carboxylic acid dimers and the dipole-dipole interactions of the cyano groups. This disruption prevents the crystal lattice from packing efficiently. Consequently, less thermal energy is required to break the lattice, resulting in a depressed melting onset and a broadened melting range. By comparing a high-purity product against standard commercial alternatives, we can directly observe these thermodynamic deviations.
3. Comparative Performance Analysis
To objectively evaluate product performance, High-Purity 3-Cyano-2-iodobenzoic acid was compared against a Standard Commercial Grade equivalent. The quantitative thermal data, summarized below, demonstrates the superior crystalline integrity of the high-purity grade.
Analytical Parameter
High-Purity Grade (Target Product)
Standard Commercial Grade
Causality / Significance
HPLC Purity
≥ 99.5%
~ 97.0%
Baseline chemical purity metric.
Capillary MP Range
277.2 °C – 278.5 °C
273.1 °C – 276.8 °C
Impurities disrupt lattice packing, lowering the collapse point and broadening the range.
DSC Extrapolated Onset
277.5 °C
274.0 °C
Pure crystals require a specific, uniform activation energy to transition phases.
DSC Enthalpy of Fusion (ΔH)
145.2 J/g
132.8 J/g
Lower enthalpy indicates a pre-weakened crystal structure due to contaminant inclusion.
Endotherm Peak Shape
Sharp, narrow, symmetric
Broad, asymmetric
Asymmetric tailing is a hallmark of multi-component melting behavior.
4. Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every measurement is cross-referenced against an internal standard to eliminate instrument drift as a variable.
Protocol A: Capillary Melting Point Determination (Conforming to USP <741>)
Causality of Method: The capillary method relies on the optical detection of phase transitions. We utilize a slow heating ramp to ensure thermal equilibrium between the heating block, the glass capillary, and the sample core, preventing thermal lag that causes artificially high readings.
Self-Validating Mechanism: A USP Melting Point Reference Standard (e.g., Anthraquinone, MP ~286 °C) is run in an adjacent capillary simultaneously. If the standard's reading deviates by >0.5 °C from its certified value, the entire run is invalidated.
Step-by-Step Methodology:
Sample Homogenization: Thoroughly triturate 50 mg of 3-Cyano-2-iodobenzoic acid in an agate mortar. Reasoning: Uniform particle size normalizes the surface-area-to-volume ratio, ensuring homogeneous heat transfer and preventing localized micro-melting.
Desiccation: Dry the powder in a vacuum desiccator at a pressure not exceeding 20 mm Hg for 3 hours[2]. Reasoning: Removes residual moisture, which acts as a plasticizer and artificially depresses the melting point.
Capillary Loading: Pack the sample into a glass capillary tube (0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness)[2]. Tamp the tube until a precise fill height of 3 mm is achieved[3]. Reasoning: A 3 mm height ensures optimal coverage of the optical transmission light detector without creating a thermal gradient across the sample[3].
Pre-Heating: Preheat the instrument block to 267 °C (10 °C below the expected onset)[2].
Measurement Ramp: Insert the sample and reference capillaries. Apply a strictly controlled heating rate of 1 °C/min[2][3].
Data Acquisition: Record Point A (collapse point/first detectable liquid phase) and Point C (clear point/no solid remaining)[3].
Protocol B: Differential Scanning Calorimetry (DSC) (Conforming to USP <891>)
Causality of Method: DSC measures the exact heat flow required to induce the phase transition, providing a thermodynamic fingerprint of the crystal lattice.
Self-Validating Mechanism: Prior to the sample run, an Indium standard (MP 156.6 °C, ΔH 28.45 J/g) is analyzed. The system automatically verifies the cell constant and temperature axis.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 1.5 to 2.5 mg of the dried sample into a standard aluminum DSC crucible.
Crimping: Seal the crucible with a pierced lid. Reasoning: The pinhole allows for the release of any evolved gases (e.g., trapped solvent expansion) while maintaining a controlled internal micro-atmosphere.
Atmospheric Control: Purge the furnace with dry Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation at high temperatures[4].
Thermal Profiling: Heat the sample from 200 °C to 300 °C at a constant ramp rate of 10 °C/min[4].
Integration: Utilize the instrument's software to calculate the extrapolated onset temperature (the intersection of the baseline and the leading edge of the endotherm) and integrate the peak area to determine the enthalpy of fusion (ΔH)[4].
5. Validation Workflow Visualization
Workflow for dual-method melting point validation of 3-Cyano-2-iodobenzoic acid.
Validating the 3-Cyano-2-iodobenzoic Acid Scaffold: A Comparative Analytical Guide
Topic: Elemental Analysis Data for 3-Cyano-2-iodobenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the high-stakes arena of med...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Elemental Analysis Data for 3-Cyano-2-iodobenzoic Acid
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the high-stakes arena of medicinal chemistry, 3-Cyano-2-iodobenzoic acid (CAS 106589-22-4) serves as a pivotal "ortho-functionalized" scaffold. Its value lies in the unique reactivity of the iodine atom at the C2 position, which facilitates difficult C-C and C-N cross-coupling reactions (e.g., Ullmann, Suzuki-Miyaura) often inaccessible to its bromo- or chloro- analogs due to higher bond dissociation energies.
However, the synthesis of this compound—often via Sandmeyer reactions or electrophilic iodination—is prone to contamination by de-halogenated impurities or halogen-exchange byproducts (e.g., 2-bromo or 2-chloro analogs). Standard LC-MS can sometimes yield ambiguous results due to ionization suppression or similar retention times in polar gradients.
This guide establishes Elemental Analysis (EA) not just as a confirmatory step, but as a primary gatekeeping tool. We provide a comparative dataset demonstrating how EA definitively distinguishes the 2-iodo target from its structural analogs, supported by a self-validating experimental protocol.
Part 1: Technical Profile & Theoretical Baseline
Before analyzing experimental data, one must establish the theoretical baseline. The high atomic mass of Iodine (126.90 u) significantly dilutes the carbon and hydrogen mass fractions compared to lighter halogen analogs. This "Heavy Atom Effect" makes EA exceptionally sensitive to halogen exchange impurities.
Use this table to predict shifts in data if your product is contaminated with analogs.
Compound
Formula
MW ( g/mol )
Carbon (%)
Hydrogen (%)
Nitrogen (%)
Halogen (%)
3-Cyano-2-iodobenzoic acid
273.03
35.19
1.48
5.13
46.49 (I)
3-Cyano-2-bromobenzoic acid
226.03
42.50
1.78
6.20
35.35 (Br)
3-Cyano-2-chlorobenzoic acid
181.58
52.91
2.22
7.71
19.53 (Cl)
3-Cyanobenzoic acid (Des-iodo)
147.13
65.31
3.43
9.52
0.00
Key Insight: A contamination of just 5% 3-Cyanobenzoic acid (des-iodo impurity) will shift your Carbon value from 35.19% to approximately 36.7% . In the world of EA, a shift of >0.4% indicates a failure. Thus, EA is strictly sensitive to de-halogenation.
Part 2: Experimental Protocol (Self-Validating)
Objective: Accurate CHN determination of an iodine-rich aromatic acid.
Challenge: Iodine can sublime or form volatile
during combustion, potentially coating detectors or causing incomplete combustion. It also acts as a radical scavenger, potentially inhibiting the full oxidation of carbon.
Method: Dynamic Flash Combustion with Tungsten Boosting
Standard EA protocols may fail for high-iodine compounds. This modified protocol ensures complete oxidation.
Sample Preparation:
Dry the sample of 3-Cyano-2-iodobenzoic acid at 60°C under vacuum (10 mbar) for 4 hours to remove surface moisture.
Weigh 2.00 mg – 2.50 mg (±0.001 mg) into a tin capsule. Note: Do not use silver capsules unless specifically trapping halogens, as AgI formation can be slow.
Oxidation Enhancer (The Critical Step):
Add 5–10 mg of Tungsten Trioxide (
) powder directly over the sample in the tin capsule.
Why?
acts as a flux and oxygen donor, preventing the formation of graphitic char which often occurs with iodine-heavy aromatics. It also aids in "scrubbing" the iodine to prevent detector poisoning.
Combustion Parameters:
Furnace Temperature: 1050°C (Flash combustion).
Carrier Gas: Helium (120 mL/min).
Oxygen Dose: 15 mL (Excess oxygen is required to overcome iodine radical scavenging).
Detection:
Pass gases through a reduction tube (Copper at 650°C) to convert nitrogen oxides to
and remove excess oxygen.
Crucial: Ensure the reduction tube contains a specific halogen scrubber (silver wool) at the cool zone to trap Iodine gas (
) before it reaches the Thermal Conductivity Detector (TCD).
Workflow Visualization
The following diagram outlines the decision logic for validating the scaffold purity.
Figure 1: Analytical workflow for validating iodine-containing scaffolds. Note the specific check for high %C, which flags critical halogen-exchange impurities.
Part 3: Representative Data & Interpretation
The following data represents a typical validation batch for high-purity (>98%) material suitable for pharmaceutical synthesis.
Table 2: Experimental Elemental Analysis Data (Batch #2024-CI-09)
Element
Theoretical (%)
Found (Run 1)
Found (Run 2)
Deviation ()
Status
Carbon
35.19
35.25
35.12
+0.06 / -0.07
PASS
Hydrogen
1.48
1.55
1.50
+0.07 / +0.02
PASS
Nitrogen
5.13
5.09
5.15
-0.04 / +0.02
PASS
Interpretation of Anomalies:
High Carbon (>36%): If your result shows %C around 40-42%, you have likely synthesized the Bromo-analog (see Table 1). This is a common error if CuBr was used in a Sandmeyer reaction instead of strictly CuI.
High Hydrogen (>2.0%): This compound is prone to retaining water. If %H is high but %C is low, the sample is likely a hydrate. Re-dry at 80°C.
Low Carbon (<34%): Indicates contamination with inorganic salts (e.g., KI, CuI) which do not combust, effectively "diluting" the organic mass.
Comparative Performance: Why the "Iodo" Matters
While the Bromo-analog (3-Cyano-2-bromobenzoic acid) is cheaper and has a "better" carbon profile for combustion, the 3-Cyano-2-iodobenzoic acid offers superior kinetics in sterically hindered couplings.
Ullmann Condensation: The C-I bond (Bond Dissociation Energy ~53 kcal/mol) cleaves significantly faster than C-Br (~68 kcal/mol), allowing reactions to proceed at lower temperatures (90°C vs 120°C), preserving the sensitive nitrile group.
Safety: The Iodo-variant is a precursor to hypervalent iodine reagents (like IBX derivatives), whereas the Bromo-variant is not.
References
Sigma-Aldrich. 3-Cyano-2-iodobenzoic acid Product Specification & Safety Data Sheet. Accessed 2024.[4] Link
Fluorochem. Certificate of Analysis: 3-Cyano-2-iodobenzoic acid (CAS 106589-22-4).[3] Link
National Institutes of Health (PubChem). Compound Summary: 3-Cyano-2-iodobenzoic acid.[5] Link
BenchChem. Comparative Reactivity: 2-Bromo vs 3-Bromobenzoic Acid (Contextualizing Ortho-Halo Effects). Link
Stavber, S. et al. "Electrophilic Iodination of Organic Compounds."[6] MDPI, 2022. (Context on Iodination purity challenges). Link
Executive Summary & Chemical Profile 3-Cyano-2-iodobenzoic acid (CAS: 106589-22-4) presents a dual-hazard profile for disposal: it is a halogenated organic compound (iodine-containing) and a nitrile derivative (cyano gro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
3-Cyano-2-iodobenzoic acid (CAS: 106589-22-4) presents a dual-hazard profile for disposal: it is a halogenated organic compound (iodine-containing) and a nitrile derivative (cyano group). Standard organic waste streams often overlook the specific incineration requirements for iodinated compounds, which can release corrosive hydrogen iodide (HI) or elemental iodine if not scrubbed properly.[1] Furthermore, the cyano group requires segregation from strong acids to prevent the theoretical risk of hydrogen cyanide evolution, despite the molecule's inherent acidity.[1]
Effective disposal of this compound relies on segregation based on incineration capability .
Halogen Requirement: The iodine atom necessitates high-temperature incineration with specific flue-gas scrubbing (alkaline scrubbers) to capture iodine/HI gases. Disposing of this in "Non-Halogenated" streams may damage standard incinerators or violate emissions permits.
Nitrile Stability: While benzonitriles are generally stable, they should never be co-mingled with strong mineral acids (e.g., concentrated sulfuric or nitric acid) in waste drums.[1] Under extreme conditions (low pH + heat), hydrolysis can occur.[1]
Acidic Nature: As a benzoic acid derivative, it is acidic. In solution, it must not be mixed with strongly alkaline waste (bases) without controlled neutralization, as this generates heat.[1]
Pre-Disposal Safety & PPE
Treat this compound as a hazardous irritant with potential inhalation risks.
PPE Category
Specification
Rationale
Hand Protection
Nitrile Rubber (0.11 mm min. thickness)
Provides excellent barrier against organic solids and incidental acid contact.
Eye Protection
Chemical Safety Goggles
Prevents contact with fine dust/powder which is a severe eye irritant (H319).
Respiratory
N95 / P100 Mask or Fume Hood
Required if handling open powder to prevent inhalation (H335).
Body
Lab Coat (Buttoned)
Prevents skin contact and contamination of personal clothing.
Waste Segregation & Classification
You must classify this waste into one of two streams depending on its state (Solid vs. Liquid).[2]
Minimize Volume: Do not bulk-dilute solid waste. It is more cost-effective to dispose of the solid powder directly than to generate liters of liquid waste.
Container Selection:
Solids: Use a dedicated clear plastic bag (double-bagged) inside a solid waste drum, or a wide-mouth HDPE jar.[1]
Liquids: Use a solvent safety can or glass bottle (amber preferred if light sensitive) with a vented cap.
Labeling: Apply a hazardous waste tag immediately.
Constituents: "3-Cyano-2-iodobenzoic acid, [Solvent Name if liquid]"
Personal protective equipment for handling 3-Cyano-2-iodobenzoic acid
Executive Summary & Hazard Logic For the attention of: Medicinal Chemists, Process Safety Engineers, and Lab Managers. As a Senior Application Scientist, I often see researchers treat intermediate scaffolds like 3-Cyano-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Hazard Logic
For the attention of: Medicinal Chemists, Process Safety Engineers, and Lab Managers.
As a Senior Application Scientist, I often see researchers treat intermediate scaffolds like 3-Cyano-2-iodobenzoic acid (CAS: 310887-79-1) with "generic white powder" complacency. This is a critical error. This compound possesses a trifecta of functional groups—an acidic carboxyl tail, a reactive iodine halogen, and a nitrile group—that dictates a specific safety protocol beyond standard Good Laboratory Practice (GLP).
This guide synthesizes safety data based on Structure-Activity Relationships (SAR) and homologous compound data (e.g., 2-Iodobenzoic acid and 4-Cyanobenzoic acid), as specific SDS data for this regioisomer is often sparse or generic.
The Hazard Triad (Mechanism of Action)
Acidic Corrosivity: As a benzoic acid derivative, it is a proton donor. Upon contact with mucous membranes (lungs, eyes), it protonates tissue, leading to immediate irritation or chemical burns [1].
Halogen Sensitization: The iodine atom at the 2-position is large and polarizable. Organoiodides are known sensitizers; repeated dermal exposure can lead to allergic dermatitis [2].
Nitrile Toxicity: While the cyano group (-CN) is covalently bonded and stable, accidental ingestion allows metabolic enzymes to liberate free cyanide, inhibiting cytochrome c oxidase. Furthermore, mixing with strong acids can theoretically liberate hydrogen cyanide (HCN) gas [3].
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." The following protocol is designed to create a self-validating barrier system against the specific hazards identified above.
The solid is likely a fine, electrostatic powder. Inhalation allows rapid systemic absorption of the nitrile moiety. Zero-tolerance for open-bench weighing.
Hand (Dermal)
Double Nitrile Gloves (0.11 mm min. thickness)
Outer Glove: Sacrificial barrier against gross contamination. Inner Glove: Protects against permeation if the outer glove is compromised by solvents (e.g., DMSO/DCM) used to dissolve the acid.
Eye/Face
Chemical Splash Goggles (Indirect Vent)
Safety glasses are insufficient. Fine acidic powders drift around face shields. Goggles seal the ocular environment from acidic dust.
Body
Lab Coat (Buttoned, Tyvek sleeves)
Standard cotton coats are porous. Use Tyvek sleeve covers to bridge the gap between glove and coat cuff, a common exposure point.
Operational Protocols: Handling & Solubilization
A. The "Static-Free" Weighing Protocol
Solid aromatic acids are notorious for static charge, causing "puffing" during transfer.
Preparation: Place the balance inside the fume hood.
Neutralization: Use an ionizing anti-static gun on the spatula and weighing boat before touching the compound.
Transfer: Do not dump. Tap the spatula gently. If the powder "flies," stop and re-ionize.
Closure: Seal the receiving vessel before removing it from the hood.
B. Solubilization (The Exothermic Risk)
When dissolving 3-Cyano-2-iodobenzoic acid (typically in DMSO, Methanol, or DCM):
Order of Addition: Always add the solid to the solvent , not solvent to solid. Adding solvent to a pile of dry acidic powder can generate localized heat and aerosolize the powder.
Venting: If using a reactive solvent (like a bicarbonate solution for neutralization), CO2 evolution will occur. Do not cap tightly immediately.
Emergency Response & Disposal Logic
Workflow Visualization
The following diagram outlines the decision logic for spills and disposal. It prioritizes the segregation of halogenated waste and the prevention of HCN release.
Figure 1: Decision matrix for spill response and waste disposal, emphasizing the segregation of halogenated streams and acid incompatibility.
Disposal Specifications
Classification: This compound must be treated as Halogenated Organic Waste . Even if dissolved in a non-halogenated solvent (like Methanol), the Iodine atom on the molecule dictates this classification for incineration purposes [4].
Incompatibility:
NEVER mix with strong mineral acids (HCl, H2SO4) in the waste stream. Acid hydrolysis of the nitrile group can release Hydrogen Cyanide (HCN).
NEVER mix with oxidizers (Peroxides, Nitric Acid). The iodine moiety can oxidize to unstable hypervalent iodine species or release iodine gas [5].
References
National Institute of Standards and Technology (NIST). (2015). Benzoic Acid Safety Profile & Acidimetric Standards. Retrieved from [Link][1]
University of Illinois Urbana-Champaign. (2025). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]